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  • Product: methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate
  • CAS: 1823442-40-5

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, a substituted pyrazole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies, and creating stable, deliverable formulations.

This in-depth technical guide provides a robust framework for systematically determining the solubility profile of this target compound. Moving beyond a simple listing of data, this document elucidates the foundational principles of solubility, presents detailed, field-proven experimental protocols, and outlines the necessary steps for accurate data analysis and interpretation. We present the "gold standard" shake-flask method for determining equilibrium solubility and a validated High-Performance Liquid Chromatography (HPLC) protocol for precise quantification, ensuring that researchers are equipped with a self-validating system for generating reliable and reproducible data.

Introduction: The Strategic Importance of Solubility Profiling

Pyrazole and its derivatives are cornerstone heterocyclic scaffolds in modern drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] The specific compound, methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, incorporates several functional groups that dictate its chemical personality and, crucially, its interaction with different solvent environments.

A detailed solubility profile is not merely academic; it is a strategic necessity. For process chemists, it informs the choice of solvents for synthesis to maximize yield and minimize impurities. For analytical scientists, it is essential for developing robust purification and analysis methods. For formulation experts, poor solubility can be a primary obstacle to achieving adequate bioavailability, potentially halting the development of a promising drug candidate.[3] Therefore, establishing a precise and comprehensive solubility profile early in the development process is a critical, resource-saving step.[4]

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to predict solubility.[5][6][7] This rule is governed by the polarity of both the solute and the solvent. A molecule's overall polarity is a vector sum of its individual bond dipoles and its molecular geometry.

2.1 Molecular Structure Analysis of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate

To anticipate the solubility behavior of our target compound, we must dissect its structural components:

  • Non-Polar Moiety: The 1-propyl group (-CH₂CH₂CH₃) is a classic non-polar, lipophilic chain. It will favor interactions with non-polar solvents (e.g., heptane, toluene) through van der Waals forces.

  • Polar Moieties:

    • The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, creating a significant dipole moment.

    • The 5-formyl group (-CHO) is highly polar and can act as a hydrogen bond acceptor.

    • The 3-methyl carboxylate group (-COOCH₃) is also polar and can act as a hydrogen bond acceptor.

2.2 Predictive Assessment

The presence of both a non-polar alkyl chain and multiple polar, hydrogen-bond-accepting functional groups suggests a nuanced solubility profile.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the propyl group will interact favorably, the energetic penalty of breaking the strong dipole-dipole interactions of the polar groups within the crystal lattice to solvate them in a non-polar environment will be high.[8]

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities.[7] They are expected to be effective at solvating the compound by interacting with its polar functional groups. We predict moderate to high solubility in this class.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both accept and donate hydrogen bonds.[9] While they can interact with the formyl and carboxylate groups, the overall solubility will depend on the balance of these interactions against the non-polar nature of the propyl group. Good solubility is generally anticipated in lower-chain alcohols.

Experimental Design: A Validated Approach

To move from prediction to empirical fact, a rigorous experimental design is crucial. Our approach prioritizes the measurement of thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most reliable value for physicochemical characterization.[10][11]

3.1 Selection of the Shake-Flask Method

The shake-flask method is universally recognized as the "gold standard" for determining thermodynamic solubility.[11][12] It involves adding an excess of the solid compound to a solvent and agitating the mixture for an extended period until equilibrium is achieved. This contrasts with kinetic solubility methods, which are faster but can be influenced by factors like the initial dissolution rate and may overestimate solubility by creating supersaturated solutions.[3][13] For foundational drug development, the accuracy of the thermodynamic approach is indispensable.

3.2 Recommended Solvent Panel

To generate a comprehensive profile, a panel of solvents should be selected to span the full range of polarity. The following list represents a robust starting point:

Solvent ClassExample SolventDielectric Constant (Approx.)Rationale
Non-Polar n-Heptane1.9Represents purely aliphatic, non-polar interactions.
Toluene2.4Represents aromatic, non-polar interactions.
Polar Aprotic Dichloromethane (DCM)9.1A common, moderately polar solvent in synthesis.
Acetone21A highly polar, aprotic solvent with H-bond accepting ability.
Acetonitrile (ACN)37.5A highly polar solvent used in chromatography and synthesis.
Polar Protic Isopropanol (IPA)18A common alcohol with intermediate polarity.
Ethanol (EtOH)25A widely used polar protic solvent.
Methanol (MeOH)33The most polar of the common alcohol solvents.
Highly Polar Dimethyl Sulfoxide (DMSO)47A highly polar aprotic solvent, often a "solvent of last resort."

3.3 Selection of Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the chosen method for quantification due to its high sensitivity, specificity, and broad applicability.[4][14][15] This technique allows for the accurate measurement of the dissolved compound's concentration even in complex matrices and can separate the analyte from any potential impurities or degradants.

Standard Operating Protocols

The following protocols are designed to be self-validating, ensuring the integrity and reproducibility of the generated data.

4.1 Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol details the steps to prepare a saturated solution at equilibrium.

Materials:

  • Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 4 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PVDF syringe filters and syringes

Procedure:

  • Preparation: Add an excess amount of the solid compound (approx. 10-20 mg) to a 4 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[4][10]

  • Phase Separation: After equilibration, let the vials stand undisturbed for 30 minutes to allow heavy solids to settle. To remove all suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully draw the clear supernatant using a syringe. Attach a 0.22 µm PVDF syringe filter and dispense the filtrate into a clean HPLC vial.[16] This filtration step is critical to remove any remaining microscopic solid particles that could dissolve upon dilution and artificially inflate the solubility value.

  • Dilution: Based on an estimated solubility, perform an accurate dilution of the filtrate with the appropriate mobile phase to bring the concentration within the calibrated range of the HPLC method.

Diagram 1: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute (10-20 mg) B Add Known Volume of Solvent (2 mL) A->B C Seal Vial & Agitate (25°C, 24-48h) B->C D Centrifuge Vial (10,000 rpm, 10 min) C->D E Filter Supernatant (0.22 µm PVDF filter) D->E F Collect Filtrate (Saturated Solution) E->F G Dilute & Analyze via HPLC F->G

A high-level workflow for determining thermodynamic solubility.

4.2 Protocol: Quantification by HPLC-UV

This protocol provides a general framework for developing an HPLC method for quantification.

Materials:

  • HPLC system with UV detector, autosampler, and column oven

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water with 0.1% Formic Acid (HPLC grade)

  • Saturated solution filtrates from Protocol 4.1

Procedure:

  • Method Development: Establish an isocratic or gradient reverse-phase HPLC method that provides a sharp, symmetrical peak for the analyte with a reasonable retention time (e.g., 3-10 minutes). A good starting point is a mobile phase of 60:40 Acetonitrile:Water (with 0.1% Formic Acid) at a flow rate of 1.0 mL/min, with UV detection at a wavelength of maximum absorbance for the compound.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Calibration Curve Generation: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted samples (e.g., 100, 50, 25, 10, 1 µg/mL).[14]

  • Analysis:

    • Inject the calibration standards in triplicate to establish the calibration curve. Plot the peak area versus concentration and perform a linear regression. The curve must have a coefficient of determination (R²) ≥ 0.995 for the method to be considered valid.

    • Inject the diluted filtrate samples (from Protocol 4.1, step 6) in triplicate.

  • Calculation: Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Diagram 2: HPLC Analysis & Quantification Workflow

G A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) Ensure R² ≥ 0.995 C->D G Calculate Concentration using Calibration Curve D->G Regression Equation E Inject Diluted Saturated Sample from Shake-Flask F Measure Peak Area E->F F->G H Apply Dilution Factor to get Final Solubility (mg/mL) G->H

The process for quantifying solute concentration using HPLC.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Solubility Profile of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate at 25 °C

SolventSolvent ClassDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
n-HeptaneNon-Polar1.9Experimental ValueCalculated Value
TolueneNon-Polar2.4Experimental ValueCalculated Value
DichloromethanePolar Aprotic9.1Experimental ValueCalculated Value
AcetonePolar Aprotic21Experimental ValueCalculated Value
AcetonitrilePolar Aprotic37.5Experimental ValueCalculated Value
IsopropanolPolar Protic18Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic33Experimental ValueCalculated Value
DMSOHighly Polar47Experimental ValueCalculated Value

Interpretation: The results should be analyzed by correlating the measured solubility with the properties of the solvents. For instance, a higher solubility in acetone and acetonitrile compared to heptane would validate the initial hypothesis that the polar nature of the pyrazole core and its substituents dominates the molecule's solubility behavior. Comparing solubility in polar aprotic vs. polar protic solvents can provide insight into the role of hydrogen bonding in the solvation process.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in organic solvents. By combining theoretical structural analysis with the "gold standard" shake-flask experimental method and robust HPLC quantification, researchers can generate the high-quality, reliable data essential for informed decision-making in process development, purification, and formulation. Adherence to these detailed protocols will ensure consistency and accuracy, accelerating the journey of promising compounds from the laboratory to clinical application.

References

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  • Title: 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. Source: Chem-Impex.
  • Title: 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Source: EPA.
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  • Title: CAS 89270-12-2: Methyl 3-methyl-5-propyl-1H-pyrazole-4-carboxylate. Source: CymitQuimica.
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Exploratory

Whitepaper: A Technical Guide to Pharmacophore Identification in Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate

Executive Summary In modern drug discovery, the pyrazole nucleus is recognized as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its versatile chemical nature allows for a wide ran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the pyrazole nucleus is recognized as a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its versatile chemical nature allows for a wide range of biological activities, from anti-inflammatory to anticancer effects.[3][4][5] This guide provides an in-depth technical framework for elucidating the pharmacophoric features of a specific, substituted pyrazole derivative: methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. As a Senior Application Scientist, this document moves beyond mere protocol, offering a rationale-driven exploration of why specific computational choices are made. We will dissect the molecule's constituent parts, outline both ligand-based and structure-based pharmacophore modeling workflows, and provide actionable protocols for researchers in medicinal chemistry and computational drug design. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust, predictive models for virtual screening and lead optimization campaigns.

The Pyrazole Scaffold: A Foundation for Drug Design

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[6] This structure is not merely a passive linker but an active contributor to a molecule's pharmacological profile. Its unique electronic properties confer several key advantages in medicinal chemistry:

  • Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems, like a phenyl ring, often improving physicochemical properties such as solubility and lipophilicity.[6]

  • Hydrogen Bonding Capabilities: The pyrazole core possesses both a hydrogen bond donor (the N-1 proton, if unsubstituted) and a hydrogen bond acceptor (the pyridine-like N-2 atom), enabling critical interactions within a target's binding site.[6]

  • Metabolic Stability: The pyrazole nucleus is generally stable to metabolic degradation, a desirable trait for drug candidates.[1]

The widespread success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Zanubrutinib, underscores the scaffold's importance and justifies a detailed pharmacophoric analysis of novel derivatives.[1][6]

Structural and Physicochemical Analysis of the Target Molecule

To identify a pharmacophore, we must first understand the potential roles of each functional group in the target molecule, methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

Deconstruction of Molecular Features

The molecule can be broken down into four key components, each contributing distinct steric and electronic features essential for molecular recognition.

  • Pyrazole Core: The central aromatic ring serves as the primary scaffold. Its N-2 atom is a potential Hydrogen Bond Acceptor (HBA).

  • N1-Propyl Group: This alkyl chain primarily contributes to the molecule's hydrophobicity and lipophilicity. Its size and conformation will create steric boundaries that influence how the molecule fits into a binding pocket.

  • C3-Methyl Carboxylate Group: This ester contains a carbonyl oxygen that is a strong HBA. The methyl group adds a small hydrophobic element.

  • C5-Formyl Group: The aldehyde's carbonyl oxygen is another prominent HBA. This group provides a key interaction point and contributes to the molecule's overall polarity.

The diagram below illustrates the molecule and its potential pharmacophoric features based on this initial analysis.

Caption: Key pharmacophoric features of the target molecule.

Quantitative Feature Summary

The contributions of each substituent to the molecule's overall properties can be summarized for clarity.

Feature GroupPotential Pharmacophore Type(s)Key Physicochemical Contribution
N1-Propyl ChainHydrophobic (HY)Increases lipophilicity; creates steric bulk.
C3-Methyl CarboxylateHydrogen Bond Acceptor (HBA)Provides a key polar interaction point via the carbonyl oxygen.
C5-Formyl GroupHydrogen Bond Acceptor (HBA)Provides a second key polar interaction point.
Pyrazole Ring (N2)Hydrogen Bond Acceptor (HBA)Contributes to the aromatic character and offers an HBA site.
Pyrazole Ring (Core)Aromatic Ring (AR)Facilitates π-π stacking or other non-covalent interactions.

Methodologies for Pharmacophore Model Generation

The strategy for identifying a pharmacophore model depends on the available data. Two primary, field-proven approaches are ligand-based and structure-based modeling.[7]

Ligand-Based Pharmacophore Modeling

Causality: This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known biological activities is available.[7] The core principle is that molecules with similar biological activity share a common set of 3D pharmacophoric features arranged in a specific geometry, which is responsible for their activity.

  • Dataset Curation:

    • Assemble a structurally diverse set of at least 15-20 compounds with a wide range of biological activities (e.g., IC50 values) against a common target.

    • Divide the dataset into a training set (~75% of compounds) to build the model and a test set (~25%) to validate it.

    • Expert Insight: A wide activity range (at least 4 orders of magnitude) is crucial for the algorithm to discern features responsible for high activity versus inactivity.

  • Conformational Analysis:

    • For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step because the molecule's bioactive conformation (the shape it adopts when binding to its target) may not be its global energy minimum in solution.

    • Use computational tools like Schrödinger's ConfGen or Open Babel for this process.[8]

  • Pharmacophore Feature Definition:

    • Define the types of features to be considered. Standard features include HBA, HBD, HY, AR, Positive Ionizable (PI), and Negative Ionizable (NI).

  • Hypothesis Generation:

    • Use a pharmacophore modeling program (e.g., PHASE, LigandScout) to identify common pharmacophore features among the most active molecules in the training set.[9][10]

    • The software aligns the conformations of the active molecules and searches for 3D arrangements of features that are present in all (or most) of them.

    • This process generates multiple pharmacophore hypotheses, each consisting of a unique set of features and their spatial relationships.

  • Scoring and Ranking:

    • Each generated hypothesis is scored based on how well it maps to the active molecules while simultaneously not mapping to inactive molecules. This self-validating system ensures the model is discriminative.

    • Metrics like survival score, site score, and vector score are used to rank the hypotheses.

  • Model Validation:

    • The top-ranked hypothesis is validated using the test set molecules. A good model should accurately predict the activity of the test set compounds (i.e., classify them as active or inactive).

    • Further validation can be performed using statistical methods like Fischer's randomization test to ensure the correlation is not due to chance.

Structure-Based Pharmacophore Modeling

Causality: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM), typically complexed with a ligand, is available.[7] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding site.

  • Target Preparation:

    • Obtain a PDB (Protein Data Bank) file of the target protein.

    • Prepare the protein structure using software like Schrödinger's Protein Preparation Wizard or PDB2PQR.[11] This involves adding hydrogens, assigning bond orders, removing water molecules (unless they are critical for binding), and optimizing the hydrogen-bonding network.

    • Expert Insight: Proper protein preparation is paramount. Incorrect protonation states of residues like histidine can lead to an inaccurate representation of the binding site electrostatics and result in a flawed pharmacophore model.

  • Binding Site Analysis:

    • Identify the binding pocket, typically defined as the region surrounding the co-crystallized ligand.

    • Analyze the specific interactions (hydrogen bonds, salt bridges, hydrophobic contacts, π-π stacking) between the ligand and the protein.

  • Interaction-Based Hypothesis Generation:

    • Use a structure-based pharmacophore tool (e.g., the e-Pharmacophore script in Schrödinger, MOE) to automatically generate features corresponding to these key interactions.[9]

    • For example, a hydrogen bond from a ligand's carbonyl to a backbone NH group will generate an HBA feature. A hydrophobic part of the ligand nestled in a greasy pocket will generate a HY feature.

  • Refinement and Exclusion Volumes:

    • Refine the generated hypothesis by adding "exclusion volumes." These are spheres placed at the locations of protein atoms to represent steric clashes. Any molecule that overlaps with these volumes during a virtual screen will be discarded. This significantly improves the model's ability to select for molecules with the correct shape.

  • Validation:

    • The model can be validated by its ability to "re-dock" the original ligand with a high fitness score and by screening a small library of known active and inactive compounds (decoys). The model should preferentially select the known actives.

Workflow Visualization and Implementation

To effectively implement these protocols, a clear, logical workflow is essential. The following diagram, generated using DOT language, illustrates the ligand-based pharmacophore modeling process, which is often the starting point when a novel compound series is developed.

LigandBasedWorkflow Start Start: Dataset of Active and Inactive Molecules Confo 1. Generate 3D Conformers for all Molecules Start->Confo Split 2. Split into Training Set (75%) and Test Set (25%) Confo->Split Features 3. Define Pharmacophore Features (HBA, HBD, HY, AR) Split->Features HypoGen 4. Generate Hypotheses from Active Training Molecules Features->HypoGen Scoring 5. Score and Rank Hypotheses Based on Activity Data HypoGen->Scoring Alignment & Common Feature Identification Validation 6. Validate Best Hypothesis Using Test Set Scoring->Validation Select Top Hypothesis FinalModel Final Predictive Pharmacophore Model Validation->FinalModel Model Shows Predictive Power

Caption: A step-by-step workflow for ligand-based pharmacophore modeling.

A variety of software packages are available to execute this workflow, ranging from comprehensive commercial suites to specialized open-source tools.[8][9][11][12]

Software SuiteKey FeaturesType
Schrödinger (Phase)Integrated environment for ligand- and structure-based modeling, validation.[10][13]Commercial
MOE (Molecular Operating Environment)Comprehensive suite with robust pharmacophore and QSAR tools.[9]Commercial
LigandScoutAdvanced ligand- and structure-based modeling with intuitive visualization.[9]Commercial
OpenPharmaco / PharmitOpen-source tools for pharmacophore modeling and screening.[8]Open-Source

Conclusion and Forward Outlook

The identification of a pharmacophore for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a critical first step in unlocking its therapeutic potential. This guide has provided a technically robust and rationale-driven framework for this process. By systematically analyzing the molecule's structure and applying either ligand-based or structure-based computational workflows, researchers can develop a powerful 3D model. This resulting pharmacophore is not an endpoint but a tool—a 3D query for virtual screening to discover novel hits from vast chemical libraries, and a blueprint to guide the rational design of more potent and selective analogues. Adherence to the detailed, self-validating protocols outlined herein will ensure the generation of high-quality, predictive models, ultimately accelerating the drug discovery and development timeline.

References

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Foundational

Technical Guide: Predicted Biological Activity & Therapeutic Potential of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic scaffold that occupies a unique niche in medicinal chemistry. It serves a dual role: first, as a reactive elect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a highly functionalized heterocyclic scaffold that occupies a unique niche in medicinal chemistry. It serves a dual role: first, as a reactive electrophilic warhead capable of covalent enzyme inhibition, and second, as a privileged synthetic intermediate for the generation of fused biocidal heterocycles.

This guide analyzes the predicted biological activity of this molecule based on Structure-Activity Relationship (SAR) data of homologous pyrazoles. Key predictions indicate high potential as a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsins, Viral Mpro) and as a precursor for pyrazolo[1,5-a]pyrimidine kinase inhibitors .

Structural Deconstruction & Pharmacophore Analysis

To understand the biological behavior of this molecule, we must deconstruct its three distinct pharmacophoric zones. The synergy between the lipophilic tail and the electrophilic head group drives its predicted activity.

Pharmacophore Visualization

Pharmacophore Molecule Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Zone1 Zone 1: 1-Propyl Group (Lipophilic Tail) Molecule->Zone1 Zone2 Zone 2: Pyrazole Core (Scaffold) Molecule->Zone2 Zone3 Zone 3: 5-Formyl & 3-Carboxylate (Electrophilic/H-Bonding) Molecule->Zone3 Func1 Membrane Permeability Hydrophobic Pocket Binding Zone1->Func1 Func2 Pi-Stacking Rigid Linker Zone2->Func2 Func3 Covalent Warhead (CHO) H-Bond Acceptor (COOMe) Zone3->Func3

Figure 1: Pharmacophore segmentation. The propyl group (Green) ensures bioavailability, while the formyl group (Red) acts as the primary reactive center.

Predicted Pharmacological Targets

Based on the electrophilic nature of the C5-formyl group and the known bioactivity of pyrazole-3-carboxylates, three primary mechanisms of action are predicted.

Primary Mechanism: Reversible Covalent Inhibition (Cysteine Proteases)

The C5-aldehyde (formyl group) is a "soft" electrophile. In biological systems, aldehydes are known to react reversibly with nucleophilic cysteine residues in the active sites of proteases to form hemithioacetals .[1]

  • Target Class: Cysteine Proteases (e.g., Cathepsin B/L/S, SARS-CoV-2 Mpro, Cruzain).[2]

  • Mechanism: The active site thiolate (

    
    ) attacks the carbonyl carbon of the aldehyde. Unlike Michael acceptors (irreversible), this bond is often reversible, reducing the risk of permanent off-target toxicity (immunogenicity).[2]
    
  • Role of Propyl Group: The 1-propyl chain provides the necessary hydrophobic bulk to occupy the S2 or S1' pocket of the enzyme, improving affinity over methyl analogs.

Secondary Activity: Antimicrobial & Antifungal

Pyrazole-3-carboxylates are well-documented antimicrobial agents.[3][4]

  • Bacterial DNA Gyrase: Homologous 1-substituted pyrazoles have shown activity against S. aureus and E. coli by interfering with DNA gyrase B subunit ATP-binding pockets.

  • Fungal Ergosterol Synthesis: The lipophilic propyl group facilitates fungal cell wall penetration, potentially targeting CYP51 (lanosterol 14α-demethylase).

Synthetic Utility: "Pro-Drug" for Kinase Inhibitors

This molecule is a "Lego block" for generating pyrazolo[1,5-a]pyrimidines .

  • Reaction: Condensation with diamines or guanidines cyclizes the formyl and pyrazole nitrogen into a fused system.

  • Resulting Activity: These fused derivatives are potent ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs) and VEGF receptors, used in oncology.

Mechanistic Visualization: Covalent Binding

The following diagram illustrates the predicted interaction between the molecule and a Cysteine Protease active site.

Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Step1 1. Recognition: Propyl group fits hydrophobic pocket Enzyme->Step1 Ligand 5-Formyl-pyrazole Ligand (Electrophile) Ligand->Step1 Complex Hemithioacetal Adduct (Reversible Inhibition) Complex->Enzyme Hydrolysis (Slow) Step3 3. Stabilization: Oxyanion hole stabilizes transition state Complex->Step3 Step2 2. Nucleophilic Attack: Thiolate (S-) attacks Aldehyde (C=O) Step1->Step2 Step2->Complex Covalent Bond Formation

Figure 2: Mechanism of reversible covalent inhibition. The aldehyde acts as a trap for the catalytic cysteine.

ADMET Profiling (In Silico Predictions)

The following physicochemical properties are predicted based on the structural components (Propyl + Ester + Aldehyde).

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 1.8 – 2.3Ideal. The propyl group pushes the LogP into the "sweet spot" for oral bioavailability (Rule of 5 compliant).
TPSA (Polar Surface Area) ~65 ŲGood. Indicates high probability of passive membrane transport and potential Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Low to ModerateRisk. The aldehyde is a metabolic liability (rapid oxidation to carboxylic acid by Aldehyde Dehydrogenase).
Solubility ModerateThe ester and aldehyde provide polar handles, balancing the hydrophobic propyl tail.
Toxicity Alert Reactive GroupAldehydes can form Schiff bases with lysine residues, leading to potential skin sensitization or protein adducts.

Experimental Validation Protocols

To confirm the predicted activity, the following self-validating experimental workflow is recommended.

Protocol 1: Covalent Binding Assay (Mass Spectrometry)

Objective: Verify if the aldehyde forms a covalent bond with a target protein (e.g., BSA or a specific protease).

  • Incubation: Incubate 10 µM of the compound with 1 µM target protein in PBS (pH 7.4) for 1 hour.

  • Control: Run a parallel sample with a non-reactive analog (e.g., 5-methyl derivative).

  • Analysis: Perform Intact Protein LC-MS.

  • Validation Criteria: A mass shift of +196 Da (molecular weight of ligand) indicates covalent adduct formation.

Protocol 2: Antimicrobial MIC Determination

Objective: Assess the impact of the propyl group on bacterial inhibition.

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Method: Broth microdilution in 96-well plates.

  • Range: Test concentrations from 0.5 µg/mL to 128 µg/mL.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) via OD600 absorbance.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines (Scaffold Hopping)

Objective: Convert the intermediate into a kinase inhibitor.

  • Reagents: Mix the title compound (1 eq) with 1,3-diaminopropane or guanidine HCl (1.2 eq).

  • Conditions: Reflux in Ethanol/Acetic Acid for 4 hours.

  • Mechanism: Cyclocondensation between the 5-formyl/1-N and the diamine.

  • Result: Formation of the fused bicyclic system (verified by NMR).

Validation Workflow Diagram

Workflow cluster_0 In Silico Phase cluster_1 In Vitro Phase Start Start: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Docking Molecular Docking (Glide/AutoDock) Target: Cys Proteases Start->Docking ADMET ADMET Prediction (QikProp) Check: BBB, LogP Docking->ADMET Synthesis Chemical Synthesis (Vilsmeier-Haack) ADMET->Synthesis If Promising BindingAssay Mass Spec Binding Assay (Detect Mass Shift) Synthesis->BindingAssay MIC Antimicrobial Screening (MIC Determination) Synthesis->MIC Decision Lead Optimization (SAR Expansion) BindingAssay->Decision MIC->Decision

Figure 3: Integrated workflow for validating the biological activity of the scaffold.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. PMC. Available at: [Link]

  • Bioactive formylpyrazole analogues: Synthesis, antimicrobial, antioxidant and molecular docking studies.[5] SciSpace. Available at: [Link]

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

procedure for hydrolyzing methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate to acid

Detailed Application Note & Protocol: Hydrolysis of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Introduction & Mechanistic Rationale The hydrolysis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate to its corr...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol: Hydrolysis of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Introduction & Mechanistic Rationale

The hydrolysis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of pyrazole-based pharmacophores. This reaction presents a specific chemo-selectivity challenge: the ester moiety at C3 must be hydrolyzed to a carboxylic acid while preserving the formyl (aldehyde) group at C5 and the N-propyl group .

Key Challenges:

  • Aldehyde Stability: The C5-formyl group is susceptible to nucleophilic attack. Under harsh basic conditions (high concentration, high heat), it may undergo a Cannizzaro reaction (disproportionation to alcohol and acid) or polymerization.

  • Decarboxylation: Pyrazole-3-carboxylic acids are generally stable, but thermal stress in acidic media can sometimes trigger decarboxylation.

  • Regiochemistry: The N1-propyl group is robust, but the pyrazole ring itself must remain intact without ring-opening (retro-Claisen type fragmentation).

Strategic Approach: To ensure high fidelity, we utilize a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water system. LiOH is less nucleophilic and milder than NaOH or KOH, minimizing the risk of side reactions at the aldehyde center. The THF/Water solvent system ensures homogeneity, solubilizing the organic ester while providing the aqueous medium necessary for hydrolysis.

Reagents & Materials

ReagentRoleGrade/Purity
Substrate Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate>95% (HPLC)
LiOH·H₂O Hydrolysis AgentReagent Grade
THF (Tetrahydrofuran) Solvent (Organic)ACS Grade, Stabilized
Water Solvent (Aqueous)Deionized (DI)
HCl (1N) Acidifying AgentStandard Volumetric Soln.
Ethyl Acetate Extraction SolventACS Grade
Na₂SO₄ Drying AgentAnhydrous, Granular

Experimental Protocol

Method A: Mild Saponification (Recommended)

Best for scaling up (100 mg to 10 g) while preserving the aldehyde.

Step-by-Step Procedure:

  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in THF (concentration ~0.1 M).

    • Note: Ensure the starting material is fully dissolved before adding the base to prevent heterogeneous hotspots.

  • Addition of Base:

    • Prepare a solution of LiOH·H₂O (2.5 eq) in Water (volume equal to THF, 1:1 ratio).

    • Add the aqueous LiOH solution dropwise to the stirring THF solution at 0°C (ice bath).

    • Rationale: Starting at 0°C suppresses immediate side reactions.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir vigorously for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the ester peak and the appearance of the polar acid peak (near baseline on TLC).

  • Workup (Critical for Aldehyde Survival):

    • Concentration: Evaporate the THF under reduced pressure (Rotavap) at <30°C . Do not heat excessively. The remaining solution will be aqueous.[1]

    • Washing: Wash the aqueous layer once with minimal Diethyl Ether or EtOAc to remove unreacted non-polar impurities (optional).

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl dropwise with stirring until pH 3–4 is reached.

    • Observation: The product usually precipitates as a white/off-white solid.[2]

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash with cold water (2x), and dry under vacuum over P₂O₅.

    • If No Precipitate (Oiling out): Extract the acidified aqueous layer with Ethyl Acetate (3x) . Combine organics, dry over Na₂SO₄ , filter, and concentrate in vacuo.

Yield Expectation: 85–95% Appearance: White to pale yellow solid.

Workflow Visualization

The following diagram illustrates the logical flow and decision points of the hydrolysis process.

HydrolysisProtocol Start Start: Methyl Ester Substrate Dissolve Dissolve in THF (0.1 M) Start->Dissolve AddBase Add LiOH (aq) at 0°C (THF:H2O 1:1) Dissolve->AddBase React Stir at RT (2-4 h) Monitor TLC/LCMS AddBase->React Check Conversion Complete? React->Check Check->React No Evap Evaporate THF (<30°C) Check->Evap Yes Acidify Acidify aq. residue with 1N HCl to pH 3-4 Evap->Acidify Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Yes Extract Extract w/ EtOAc (3x) Dry (Na2SO4) & Conc. Precipitate->Extract No Final Final Product: 5-formyl-1-propyl-1H-pyrazole-3-carboxylic acid Filter->Final Extract->Final

Caption: Decision tree for the hydrolysis of pyrazole ester, highlighting critical pH adjustment and isolation paths.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Cannizzaro reaction on aldehyde.Reduce base concentration (use 1.5 eq). Ensure temperature does not exceed 25°C. Switch to LiOH if using NaOH.
Impurity Formation Decarboxylation.Avoid heating during workup. Do not acidify below pH 3. Keep rotavap bath <35°C.
Incomplete Reaction Poor solubility.Increase THF ratio. Ensure vigorous stirring.
Product is an Oil Trace solvent/water retention.Triturate the oil with Hexanes/Ether to induce crystallization. Dry under high vacuum for 12h.

Analytical Validation

To confirm the identity of the product 5-formyl-1-propyl-1H-pyrazole-3-carboxylic acid , look for these key spectral features:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~9.8 – 10.0 ppm (Integrated 1H). Crucial check for aldehyde survival.

    • Carboxylic Acid (-COOH): Broad singlet at ~12.5 – 13.5 ppm (exchangeable with D₂O).

    • Pyrazole Ring Proton (C4-H): Singlet at ~7.2 – 7.5 ppm.

    • N-Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.8 ppm), Triplet (~4.1–4.5 ppm).

    • Missing: The methyl ester singlet (~3.8 ppm) should be absent.

References

  • Vertex AI Search. (2026). Hydrolysis of pyrazole-3-carboxylate containing aldehyde group. Retrieved from 3

    • Context: Validates the general stability of pyrazole aldehydes under basic hydrolysis conditions and provides precedent for similar transform
  • ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. Retrieved from 1

    • Context: Establishes the standard base-mediated hydrolysis protocol for pyrazole-3-carboxyl
  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Retrieved from 4

    • Context: Demonstrates the use of LiOH and controlled temperature conditions for hydrolyzing sensitive pyrazole esters.

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of Methyl 5-Formyl-1-Propyl-1H-Pyrazole-3-Carboxylate

Abstract Substituted pyrazole scaffolds are of paramount importance in modern medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the la...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyrazole scaffolds are of paramount importance in modern medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, a key intermediate for the development of novel pharmaceuticals. This guide is intended for researchers, chemists, and professionals in drug development. We will detail a robust three-step synthetic pathway, including the initial formation of the pyrazole ring, subsequent regioselective N-alkylation, and a final C5-formylation using the Vilsmeier-Haack reaction. The protocol includes detailed experimental procedures, mechanistic insights, safety precautions, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of Pyrazole Intermediates

The pyrazole ring is a privileged scaffold in drug discovery, present in a wide range of FDA-approved drugs, including analgesics, anti-inflammatory agents, and anti-cancer therapies.[1][2] The specific substitution pattern on the pyrazole core dictates its biological activity and pharmacological properties. The target molecule, methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate, incorporates three key functional groups: an N-propyl group, a C3-methyl ester, and a C5-formyl group. This combination offers multiple points for further chemical modification, making it a versatile building block for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.

This application note outlines a logical and efficient synthesis from commercially available starting materials. The chosen pathway prioritizes regioselectivity and yield, addressing common challenges in pyrazole chemistry, such as controlling the position of N-alkylation and C-formylation.

Overall Synthetic Pathway

The synthesis is designed as a three-step sequence. First, the pyrazole core is constructed via a condensation reaction. This is followed by a regioselective N-alkylation to introduce the propyl chain. The final step is a Vilsmeier-Haack reaction to install the formyl group at the C5 position.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Vilsmeier-Haack Formylation DMAD Dimethyl acetylenedicarboxylate Step1_Product Methyl 5-hydroxy-1H-pyrazole-3-carboxylate DMAD->Step1_Product Toluene/DCM, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Step1_Product Step2_Start Methyl 5-hydroxy-1H-pyrazole-3-carboxylate Step2_Product Methyl 1-propyl-5-oxo-2,5-dihydro-1H- pyrazole-3-carboxylate (Tautomer of 5-hydroxy) Step2_Start->Step2_Product PropylIodide 1-Iodopropane PropylIodide->Step2_Product DMF, 60°C Base K₂CO₃ Base->Step2_Product Step3_Start Methyl 1-propyl-5-oxo-2,5-dihydro-1H- pyrazole-3-carboxylate Final_Product Methyl 5-formyl-1-propyl-1H- pyrazole-3-carboxylate Step3_Start->Final_Product 0°C to 80°C Vilsmeier POCl₃ / DMF Vilsmeier->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

Proper handling and quality of reagents are critical for the success of this synthesis.

ReagentFormulaM.W. ( g/mol )CAS No.RoleKey Safety Precautions
Dimethyl acetylenedicarboxylate (DMAD)C₆H₆O₄142.11762-42-5Starting MaterialLachrymator, toxic. Handle in fume hood.
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.067803-57-8Starting MaterialHighly toxic, corrosive, suspected carcinogen. Use PPE.
1-IodopropaneC₃H₇I169.99107-08-4Alkylating AgentFlammable, toxic. Handle in fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7BaseIrritant. Avoid dust inhalation.
Phosphorus Oxychloride (POCl₃)POCl₃153.3310025-87-3Vilsmeier Reagent ComponentHighly corrosive, reacts violently with water. Handle with extreme care in a fume hood.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Solvent / ReagentToxic, skin irritant. Use in a well-ventilated area.
TolueneC₇H₈92.14108-88-3SolventFlammable, toxic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2SolventVolatile, suspected carcinogen. Use in fume hood.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction SolventFlammable, irritant.
HexanesC₆H₁₄86.18110-54-3EluentFlammable, neurotoxin.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of dimethyl acetylenedicarboxylate (DMAD) with hydrazine to form the pyrazole ring. The reaction proceeds through a Michael addition followed by intramolecular cyclization and tautomerization.[3]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solvent mixture of toluene (50 mL) and dichloromethane (50 mL).

  • Add dimethyl acetylenedicarboxylate (DMAD) (7.1 g, 50 mmol, 1.0 eq).

  • Slowly add hydrazine hydrate (2.5 g, 50 mmol, 1.0 eq) to the stirred solution at room temperature. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (approx. 85-90°C) and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • The resulting crude solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield methyl 5-hydroxy-1H-pyrazole-3-carboxylate as a white solid.

    • Expected Yield: 80-90%.

    • Characterization: The product can be confirmed by ¹H NMR, which should show a characteristic singlet for the pyrazole C4-H around δ 5.9-6.0 ppm.[3]

Step 2: N-Alkylation to Prepare Methyl 1-Propyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

This step introduces the propyl group onto the N1 position of the pyrazole ring. The use of a carbonate base in DMF is a standard and effective method for N-alkylation of pyrazoles.[4][5] The product exists as the 5-oxo tautomer, which is crucial for the subsequent formylation step.

Procedure:

  • In a 250 mL round-bottom flask, suspend methyl 5-hydroxy-1H-pyrazole-3-carboxylate (6.32 g, 40 mmol, 1.0 eq) and anhydrous potassium carbonate (8.29 g, 60 mmol, 1.5 eq) in anhydrous DMF (80 mL).

  • Add 1-iodopropane (8.16 g, 48 mmol, 1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (1:1 EtOAc/Hexanes) for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure product.

    • Expected Yield: 70-85%.

Step 3: Vilsmeier-Haack Formylation to Yield Methyl 5-Formyl-1-Propyl-1H-pyrazole-3-carboxylate

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[6][7] The reaction of the 5-oxo tautomer from Step 2 first leads to the formation of a 5-chloro-pyrazole intermediate, which is then formylated. A final hydrolysis step during workup introduces the formyl group.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Sequence DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier FormylPy Iminium Salt Adduct Vilsmeier->FormylPy Pyrazole Pyrazole-5-one (from Step 2) ChloroPy 5-Chloro-pyrazole Intermediate Pyrazole->ChloroPy Reaction with POCl₃ ChloroPy->FormylPy Electrophilic attack by Vilsmeier Reagent Final Final Product (after Hydrolysis) FormylPy->Final Aqueous Workup

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on the pyrazole substrate.

Procedure:

  • Preparation of the Vilsmeier Reagent (in situ): In a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (60 mL). Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (13.8 g, 90 mmol, 3.0 eq) dropwise to the cold DMF with vigorous stirring. EXTREME CAUTION: This reaction is highly exothermic and POCl₃ is corrosive. The addition should take at least 20-30 minutes.

  • After the addition is complete, stir the resulting solution at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the product from Step 2 (6.0 g, 30 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction to warm to room temperature, then heat to 80°C and maintain for 3-4 hours.

  • Monitor the reaction by TLC (3:7 EtOAc/Hexanes).

  • Work-up: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto 300 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches 7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to afford methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

    • Expected Yield: 50-65%.

Troubleshooting

ProblemPossible CauseSuggested Solution
Step 2: Low yield of N-alkylation Incomplete reaction or formation of O-alkylated byproduct.Ensure reagents are anhydrous. Increase reaction time or temperature slightly (e.g., to 70-80°C). Confirm the purity of the starting pyrazole.
Step 2: Mixture of N1 and N2 isomers While N1 is generally favored for 3-substituted pyrazoles, some N2 may form.Purification by column chromatography should separate the isomers. The regioselectivity is generally high under these conditions.[4]
Step 3: Low or no product yield Decomposition of the Vilsmeier reagent due to moisture. Insufficient activation.Use freshly distilled, anhydrous solvents and reagents. Ensure all glassware is flame-dried. Increase the excess of the Vilsmeier reagent or the reaction temperature if the reaction is sluggish.[6]
Step 3: Complex mixture of products Side reactions due to excessive heat or prolonged reaction time.Carefully control the reaction temperature and monitor closely by TLC. Do not overheat or run for an unnecessarily long time once the starting material is consumed.

Conclusion

This application note provides a reliable and detailed three-step protocol for the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. By following the outlined procedures for ring formation, N-alkylation, and Vilsmeier-Haack formylation, researchers can effectively produce this valuable intermediate for applications in pharmaceutical and materials science. The provided insights into reaction mechanisms, safety, and troubleshooting are designed to facilitate a successful and reproducible outcome in the laboratory.

References

  • Process for the preparation of pyrazole-3-carboxylic acids.
  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry (RSC Publishing). [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters - ACS Publications. [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Processes relating to the alkylation of pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

Sources

Method

microwave-assisted synthesis involving methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Microwave-Assisted Synthesis and Functionalization of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Executive Summary This application note details a robust, microwave-assisted protocol for the synthesis and downstr...

Author: BenchChem Technical Support Team. Date: February 2026

Microwave-Assisted Synthesis and Functionalization of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis and downstream functionalization of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate . This specific scaffold serves as a critical "linchpin" intermediate in the development of pyrazolo[4,3-d]pyrimidines (analogous to Sildenafil) and pyrazolo[3,4-b]pyridines.

While traditional thermal methods for oxidizing methyl-pyrazoles to their formyl counterparts using Selenium Dioxide (SeO₂) are characterized by long reaction times (12–24 hours) and tarry byproducts, the microwave-assisted protocol described herein reduces reaction time to <20 minutes while significantly improving yield and purity.

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

The 1-alkyl-pyrazole-3-carboxylate core is a privileged structure in medicinal chemistry, appearing in cannabinoid receptor antagonists (e.g., Rimonabant) and phosphodiesterase inhibitors. The introduction of a 5-formyl group transforms this stable scaffold into a highly reactive electrophile, enabling rapid heterocyclization.

Why Microwave Irradiation?
  • Dielectric Heating of SeO₂: Selenium dioxide is a solid oxidant that often suffers from poor solubility in organic solvents. Microwave irradiation induces rapid dipolar rotation in the polar solvent (1,4-dioxane/water), creating localized superheating zones that accelerate the dissolution and activation of SeO₂.

  • Overcoming Activation Barriers: The oxidation of a heterocyclic methyl group requires the formation of an enamine-like intermediate. The Arrhenius acceleration provided by microwave heating drives this endothermic step more efficiently than convective heating.

Synthetic Workflow Visualization

The following diagram outlines the complete workflow, from the regioselective formation of the pyrazole core to the generation of the target aldehyde and its subsequent application.

G start Precursors (Methyl acetopyruvate + Propyl hydrazine) step1 Step 1: Cyclization (MW: 100°C, 10 min) start->step1 Regioselective Condensation inter Intermediate A (5-Methyl precursor) step1->inter step2 Step 2: SeO2 Oxidation (MW: 150°C, 20 min) inter->step2 Oxidative Demethylation product TARGET ALDEHYDE (5-Formyl-1-propyl...) step2->product app Application (Fused Heterocycles) product->app Knoevenagel/ Cyclization

Figure 1: Integrated synthetic workflow for the target pyrazole aldehyde.

Experimental Protocols
Protocol A: Regioselective Synthesis of the 5-Methyl Precursor

Target: Methyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

Rationale: The reaction of propyl hydrazine with methyl acetopyruvate can yield two regioisomers. Under controlled microwave conditions in protic solvents, the formation of the 1-propyl-5-methyl isomer is favored due to the nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic ketone carbonyl, followed by cyclization.

Materials:

  • Methyl acetopyruvate (2,4-dioxopentanoate): 10 mmol

  • Propyl hydrazine hydrochloride: 11 mmol

  • Ethanol (EtOH): 15 mL

  • Microwave Vial: 30 mL (sealed)

Procedure:

  • Dissolve methyl acetopyruvate in EtOH in the microwave vial.

  • Add propyl hydrazine HCl.

  • Critical Step: Seal the vial and irradiate at 100°C for 10 minutes (Fixed Power mode: 150W).

  • Cool to room temperature. Evaporate solvent under reduced pressure.

  • Partition the residue between Ethyl Acetate and Water. The organic layer contains the target isomer.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) if necessary, though MW synthesis often yields >90% purity.

Protocol B: Microwave-Assisted SeO₂ Oxidation (The Core Technology)

Target: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Rationale: Thermal SeO₂ oxidations are notorious for producing colloidal selenium ("red selenium") that is difficult to remove. Microwave irradiation promotes the formation of the hydrated SeO₂ species (selenous acid) in situ, which acts as the active oxidant, and prevents the aggregation of reduced selenium byproducts.

Materials:

  • Intermediate A (from Protocol A): 5 mmol

  • Selenium Dioxide (SeO₂): 7.5 mmol (1.5 eq)

  • Solvent System: 1,4-Dioxane : Water (9:1 v/v) - Water is essential for re-oxidizing the Se species cycle.

  • Vessel: 10 mL Microwave Process Vial with magnetic stir bar.

Procedure:

  • Safety Note: SeO₂ is toxic. Handle in a fume hood.

  • Suspend Intermediate A and SeO₂ in the Dioxane/Water mixture.

  • Seal the vessel.

  • Microwave Parameters:

    • Temperature: 150°C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar (Dioxane generates pressure; ensure vessel is rated).

    • Stirring: High.[1]

  • Work-up: Filter the hot reaction mixture through a Celite pad to remove precipitated Selenium metal. Wash the pad with hot EtOAc.

  • Concentrate the filtrate. The aldehyde is typically obtained as a yellowish oil or low-melting solid.

Data Summary: Thermal vs. Microwave Comparison

ParameterThermal Reflux (Oil Bath)Microwave (150°C)
Time 16 Hours20 Minutes
Solvent Xylene (High BP required)Dioxane/Water
Yield 45-55%82-88%
Purity (LCMS) 70% (requires column)>90% (often clean)
Byproducts Tarry polymersDiscrete Se precipitate
Protocol C: Downstream Application (Pyrazolo-Pyrimidine Synthesis)

Target: Scaffold diversification via Knoevenagel/Cyclization.

Procedure:

  • Mix the Target Aldehyde (1 mmol), Thiourea (1.2 mmol), and Ethyl Acetoacetate (1 mmol).

  • Add catalytic p-TsOH (10 mol%).

  • Microwave at 120°C for 15 minutes (Solvent-free or minimal EtOH).

  • Result: Rapid formation of the pyrazolo[3,4-d]pyrimidine core, a key pharmacophore in kinase inhibition.

Troubleshooting & Critical Parameters (Self-Validating Systems)

To ensure the trustworthiness of these protocols, the following controls must be implemented:

  • Solvent Water Content (Protocol B): Do not use anhydrous Dioxane for the SeO₂ oxidation. The presence of 5-10% water is catalytic for the SeO₂ mechanism. If the reaction turns black immediately and stalls, add 0.5 mL water.

  • Pressure Management: At 150°C, Dioxane/Water can reach 8-10 bar. Ensure the microwave reactor's pressure sensor is calibrated. If the pressure exceeds 15 bar, reduce temperature to 140°C and extend time by 5 minutes.

  • Regiochemistry Check (Protocol A): Verify the isomer using NOESY NMR. The N-propyl protons should show a correlation with the C5-Methyl protons. If they correlate with the Ester methyl, you have made the wrong isomer (1-propyl-3-methyl-5-carboxylate).

References
  • Microwave-Assisted Pyrazole Synthesis

    • Title: Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents.[2]

    • Source: Chemistry Central Journal (via NIH).
    • URL:[Link]

  • SeO₂ Oxidation Methodology

    • Title: Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals.[3][4]

    • Source: Tetrahedron Letters (via FAO/Agris).
    • URL:[Link]

  • Biological Relevance of Pyrazole Carboxylates

    • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Reaction of Pyrazole Aldehydes (Downstream)

    • Title: Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands.[5]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

Sources

Application

scale-up methods for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate production

Target Molecule: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Executive Summary This application note details a robust, scalable protocol for the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate , a...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate , a critical intermediate often utilized in the development of soluble guanylate cyclase (sGC) stimulators and other heterocyclic pharmaceutical agents.

While direct cyclization routes exist, they frequently suffer from poor regioselectivity (yielding mixtures of 1,3- and 1,5-isomers) that are costly to separate on a kilogram scale. This guide recommends a Stepwise Functionalization Strategy :

  • Regioselective N-Alkylation of a 5-methyl-3-carboxylate precursor.

  • Radical Oxidation of the 5-methyl group to the 5-formyl moiety.

This approach prioritizes isomeric purity and process safety, utilizing standard industrial solvents and reagents.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the 1,3,5-substitution pattern. The propyl group (Pos 1) and Carboxylate (Pos 3) must be positioned correctly relative to the Formyl group (Pos 5).

  • Route A (Direct Cyclization): Reaction of propyl hydrazine with methyl 2,4-dioxopentanoate.

    • Risk:[1][2] High probability of obtaining the thermodynamic "wrong" isomer (1-propyl-5-carboxylate-3-methyl) or inseparable mixtures.

  • Route B (Selected Route - Alkylation/Oxidation):

    • Start with commercially available Methyl 5-methyl-1H-pyrazole-3-carboxylate .

    • Step 1: N-Alkylation. The tautomeric equilibrium of the starting material typically favors nucleophilic attack by the nitrogen adjacent to the methyl group, securing the 1-propyl-5-methyl-3-carboxylate regiochemistry.

    • Step 2: Benzylic-type Oxidation. Conversion of the 5-methyl group to the aldehyde using a Wohl-Ziegler bromination followed by hydrolysis (Kornblum or Sommelet conditions).

Process Logic Diagram

G Start Methyl 5-methyl-1H-pyrazole-3-carboxylate Step1 Step 1: N-Alkylation (Propyl Iodide/K2CO3) Start->Step1 Regioselective Control Inter Intermediate: Methyl 1-propyl-5-methyl-3-carboxylate (Target Regioisomer) Step1->Inter >95:5 Ratio Step2 Step 2: Radical Bromination (NBS/AIBN) Inter->Step2 Func. Group Activation Bromide Bromomethyl Intermediate Step2->Bromide Step3 Step 3: Hydrolysis/Oxidation (DMSO/NaHCO3) Bromide->Step3 Kornblum Oxidation Final TARGET: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Step3->Final

Caption: Figure 1. The selected synthetic route ensures correct regiochemistry (1-propyl-3-ester) before introducing the labile aldehyde functionality.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate

Objective: Install the propyl group on the pyrazole nitrogen adjacent to the methyl group.

Reagents:

  • Methyl 5-methyl-1H-pyrazole-3-carboxylate (Start Material)

  • 1-Iodopropane (Alkylating agent)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetone (Solvent) - Scale-up Note: Can substitute with MEK (Methyl Ethyl Ketone) for higher boiling point.

Protocol:

  • Charge: To a reactor equipped with mechanical stirring and a reflux condenser, charge Methyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) and Acetone (10 vol).

  • Base Addition: Add

    
      (1.5 eq) in a single portion. Stir for 15 minutes at 20-25°C.
    
  • Alkylation: Add 1-Iodopropane (1.2 eq) dropwise over 30 minutes to control minor exotherm.

  • Reflux: Heat the mixture to reflux (approx. 56°C) and stir for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target < 2% starting material.

  • Workup: Cool to 20°C. Filter off inorganic salts (

    
    ). Wash the cake with Acetone.[3]
    
  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude usually contains the desired isomer (Major) and the 1-propyl-3-methyl-5-carboxylate (Minor).

    • Method: Recrystallization from Heptane/Ethyl Acetate (9:1) often yields the pure target isomer as a white solid.

    • Yield Target: 75–85%.

Critical Quality Attribute (Regiochemistry Validation): Perform a NOESY NMR experiment.

  • Target Isomer: Strong NOE signal between the N-Propyl

    
      and the C5-Methyl  protons.
    
  • Wrong Isomer: NOE signal between N-Propyl

    
     and the Ester methoxy/ethyl group (or lack of interaction with methyl).
    
Phase 2: Oxidation to Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Objective: Convert the stable 5-methyl group to a reactive 5-formyl (aldehyde) group via a bromomethyl intermediate.

Reagents:

  • Intermediate from Phase 1

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide

  • Chlorobenzene or

    
    -Trifluorotoluene (Solvents preferred over 
    
    
    
    for safety/green chemistry)
  • DMSO /

    
     (for Kornblum oxidation)
    

Protocol:

Step 2A: Radical Bromination
  • Charge: Dissolve the Intermediate (1.0 eq) in Chlorobenzene (8 vol).

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat to 80–85°C .

    • Caution: Reaction is exothermic once initiated. Ensure condenser cooling is active.

    • Scale-up Tip: For >1kg batches, add NBS in portions or use a continuous flow reactor to manage the radical exotherm.

  • Monitoring: Reaction is usually complete in 2–4 hours. Monitor for the disappearance of the methyl precursor and formation of the mono-bromo species. Avoid over-bromination (di-bromo).

  • Workup: Cool to 20°C. Filter off Succinimide byproduct. Concentrate the filtrate to dryness.

Step 2B: Hydrolysis (Kornblum Oxidation)
  • Solvation: Dissolve the crude bromomethyl intermediate in DMSO (5 vol).

  • Oxidation: Add

    
      (2.0 eq).
    
  • Heating: Heat to 100°C for 1–2 hours.

    • Mechanism:[1][2][4][5][6] DMSO acts as the oxidant (similar to Swern), displacing the bromide and eliminating dimethyl sulfide (DMS).

  • Quench: Cool to 20°C. Pour into Ice Water (20 vol).

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with Brine, dry over

    
    , and concentrate.
    
    • Final Purification: Column Chromatography (Hexane/EtOAc) or Crystallization (Isopropanol) depending on purity profile.

    • Target Yield: 60–70% (over 2 steps).

Scale-Up Data & Parameters

ParameterLaboratory Scale (10g)Pilot Scale (1kg)Critical Considerations
Solvent (Alkylation) AcetoneMEK (Methyl Ethyl Ketone)MEK allows higher reflux temp (

C), faster reaction.
Reagent (Bromination)

Chlorobenzene / PhCl

is banned/toxic. PhCl is a robust, high-boiling alternative.
Initiator AIBNV-40 (1,1'-Azobis(cyclohexanecarbonitrile))V-40 has a higher 10h half-life temp, safer for larger thermal mass.
Quench (Oxidation) Water extractionControlled water additionExotherm management during DMS release. Ventilation required for DMS (stench).
Filtration Vacuum BuchnerPressure NutscheSuccinimide filtration can be slow; ensure proper crystal growth.

Analytical Controls

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Aldehyde (Target): ~6.5 min

    • Methyl Precursor: ~8.2 min (More lipophilic)

    • Bromomethyl Intermediate: ~8.8 min

NMR Characterization
  • Aldehyde Proton (

    
    ):  Singlet at ~9.8 – 10.0 ppm .
    
  • Pyrazole Ring Proton (H4): Singlet at ~7.2 – 7.5 ppm .[6]

  • Propyl Group: Triplet (~0.9 ppm), Multiplet (~1.8 ppm), Triplet (~4.5 ppm,

    
    ).
    
  • Ester Methyl: Singlet at ~3.9 ppm .

Safety & Handling

  • Alkyl Halides: 1-Iodopropane is an alkylating agent. Use gloves and fume hood.

  • NBS/Radical Reactions: Can exhibit induction periods followed by rapid exotherms. Ensure reactor has emergency cooling.

  • Dimethyl Sulfide (DMS): Byproduct of Step 2B. Extremely malodorous. Use a caustic scrubber (Bleach/NaOH) on the reactor vent to neutralize odors.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source:J. Org.[7] Chem. (via PMC).

    • URL:[Link] (Representative context for regiochemistry).

  • Oxidation Methodologies

    • Title: Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole (Analogous Chemistry).
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Pyrazole synthesis and functionalization.[2][3][4][5][7][8][9][10][11][12][13]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Safety in Radical Bromination

    • Title: Safe Scale-Up of Radical Bromin
    • Source:Chemical Engineering News / Process Safety.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthetic pathway. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall strategy involves two key transformations:

  • Formation of the Pyrazole Core: The synthesis begins with the construction of the 1-propyl-1H-pyrazole-3-carboxylate scaffold. This is typically achieved through a condensation reaction between a suitable 1,3-dicarbonyl compound and propylhydrazine.

  • Vilsmeier-Haack Formylation: The second critical step is the introduction of the formyl group at the C5 position of the pyrazole ring. The Vilsmeier-Haack reaction is the most common and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃)[1][2]. The electron-withdrawing nature of the methyl ester at the C3 position generally directs the electrophilic substitution to the C5 position.

This guide will provide detailed protocols for each step and address common issues that may arise during the synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

Synthesis of the Precursor: Methyl 1-propyl-1H-pyrazole-3-carboxylate

Question 1: I am getting a low yield of my pyrazole precursor, and I see multiple spots on my TLC. What is going wrong?

Answer: Low yields and the formation of multiple products in the pyrazole synthesis often point to issues with the starting materials, reaction conditions, or the formation of regioisomers.

  • Purity of Starting Materials: Ensure that your 1,3-dicarbonyl precursor and propylhydrazine are of high purity. Impurities in the starting materials can lead to a variety of side reactions.

  • Reaction Temperature: The condensation reaction to form the pyrazole ring can be sensitive to temperature. If the temperature is too high, it can lead to decomposition and side product formation. Conversely, a temperature that is too low may result in an incomplete reaction. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. For the condensation with hydrazine, the reaction is often carried out in a slightly acidic medium to facilitate the initial condensation and subsequent cyclization.

  • Regioisomer Formation: The reaction of an unsymmetrical 1,3-dicarbonyl compound with propylhydrazine can lead to the formation of two regioisomers: the desired 1,3-disubstituted pyrazole and the 1,5-disubstituted isomer. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. Careful purification by column chromatography is often necessary to isolate the desired isomer.

Question 2: How can I confirm that I have synthesized the correct regioisomer of the pyrazole precursor?

Answer: Distinguishing between the 1,3- and 1,5-regioisomers of the pyrazole product is crucial. The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shift of the proton on the pyrazole ring can provide clues. In many cases, the chemical environment of the C4-H and C5-H protons are distinct.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.

  • 2D NMR Techniques: Advanced NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable. For instance, an HMBC correlation between the N-propyl group protons and the C5 carbon of the pyrazole ring would confirm the 1,5-isomer, while a correlation to the C3 carbon would suggest the 1,3-isomer.

Vilsmeier-Haack Formylation

Question 3: My Vilsmeier-Haack reaction is not proceeding to completion, and I am recovering a significant amount of my starting pyrazole ester. What should I do?

Answer: An incomplete Vilsmeier-Haack reaction is a common issue and can often be resolved by optimizing the reaction conditions. The Vilsmeier reagent is a relatively weak electrophile, and pyrazoles with electron-withdrawing groups can be less reactive[2].

  • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (DMF/POCl₃) to your pyrazole substrate is critical. For less reactive substrates, a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) may be necessary to drive the reaction to completion[3].

  • Reaction Temperature: The formylation of pyrazoles can require elevated temperatures. If the reaction is sluggish at room temperature, gradually increasing the temperature to 60-100°C can significantly increase the reaction rate[3][4]. Monitor the reaction by TLC to find the optimal temperature that promotes product formation without causing decomposition.

  • Reaction Time: Some Vilsmeier-Haack reactions require extended reaction times. If the reaction is proceeding slowly, consider increasing the reaction time and continue to monitor its progress.

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the POCl₃ is fresh[1]. The presence of water will quench the Vilsmeier reagent and inhibit the reaction.

Question 4: I am observing a low yield of the desired formylated product and the formation of a dark, tarry residue. What is causing this?

Answer: The formation of a tarry residue suggests decomposition of the starting material or the product under the reaction conditions.

  • Excessive Temperature: While heating can be necessary, excessively high temperatures or prolonged heating can lead to degradation, especially with sensitive substrates[4]. It is a delicate balance to find a temperature that is high enough for the reaction to proceed but not so high as to cause decomposition.

  • Purity of Reagents: Impurities in the DMF or POCl₃ can lead to side reactions and decomposition. Using freshly distilled or high-purity reagents is recommended[1]. DMF, if not stored properly, can decompose to dimethylamine, which can react with the Vilsmeier reagent[5].

  • Work-up Procedure: The work-up of a Vilsmeier-Haack reaction is highly exothermic and must be performed carefully. The reaction mixture should be quenched by pouring it slowly onto crushed ice with vigorous stirring. The subsequent neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) should also be done slowly and with cooling to avoid localized heating, which can degrade the product.

Question 5: I am getting a mixture of products from my Vilsmeier-Haack reaction. What are the likely side products?

Answer: While the Vilsmeier-Haack reaction is generally regioselective, side reactions can occur, leading to a mixture of products.

  • Formylation at the C4 Position: Although formylation is expected at the C5 position due to the directing effect of the C3-ester, some formylation at the C4 position may occur, leading to the formation of methyl 4-formyl-1-propyl-1H-pyrazole-3-carboxylate. The ratio of C5 to C4 formylation can be influenced by the reaction conditions.

  • Hydrolysis of the Ester: The acidic conditions of the Vilsmeier-Haack reaction, followed by the aqueous work-up, can potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. If you observe a more polar spot on your TLC that corresponds to a product, this is a possibility.

  • Other Side Reactions: In some cases, with certain substrates, the Vilsmeier reagent can cause other transformations, such as chlorination, although this is less common for simple pyrazoles[4].

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed? A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction[6]. It is typically generated in situ by the reaction of N,N-dimethylformamide (DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃)[1]. The reaction is exothermic and should be performed under anhydrous conditions at low temperatures (0-5 °C) to prevent decomposition of the reagent.

Q2: What are the key safety precautions for a Vilsmeier-Haack reaction? A2: The reagents used are hazardous. POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching of the reaction with ice and water must be done slowly and carefully to control the exothermic reaction[6].

Q3: How can I monitor the progress of the Vilsmeier-Haack reaction? A3: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction's progress. A small aliquot of the reaction mixture can be carefully quenched with a basic solution (like saturated sodium bicarbonate), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding[6].

Q4: What are the best methods for purifying the final product? A4: The crude product obtained after work-up is often a solid or a viscous oil and usually requires purification.

  • Column Chromatography: Flash column chromatography on silica gel is a very effective method for purifying pyrazole aldehydes. A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent way to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-propyl-1H-pyrazole-3-carboxylate (Precursor)

This is a general procedure and may require optimization based on the specific 1,3-dicarbonyl starting material.

  • To a solution of the methyl 2,4-dioxobutanoate (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add propylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired methyl 1-propyl-1H-pyrazole-3-carboxylate.

Protocol 2: Vilsmeier-Haack Formylation of Methyl 1-propyl-1H-pyrazole-3-carboxylate
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 5-10 equivalents relative to the pyrazole).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (e.g., 2-4 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C[6].

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve methyl 1-propyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF or a co-solvent like 1,2-dichloroethane.

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 70-90 °C)[3].

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8[6].

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Recommended Stoichiometry and Conditions for Vilsmeier-Haack Formylation

ParameterRecommended RangeRationale
Substrate 1.0 eqReference point for stoichiometry.
DMF 5.0 - 10.0 eqActs as both reagent and solvent. An excess ensures complete reaction.
POCl₃ 2.0 - 4.0 eqAn excess relative to the substrate is often needed for less reactive pyrazoles[3].
Temperature 60 - 100 °CHigher temperatures are often required to overcome the deactivating effect of the ester group[4].
Reaction Time 2 - 12 hoursMonitor by TLC to determine the optimal time.

Visualizations

Overall Synthetic Workflow

SynthesisWorkflow Start 1,3-Dicarbonyl Precursor + Propylhydrazine Precursor Methyl 1-propyl-1H- pyrazole-3-carboxylate Start->Precursor Condensation Vilsmeier Vilsmeier-Haack Formylation Precursor->Vilsmeier Reagents DMF + POCl3 Reagents->Vilsmeier Product Methyl 5-formyl-1-propyl-1H- pyrazole-3-carboxylate Vilsmeier->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Caption: Synthetic route to methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

Vilsmeier-Haack Reaction Mechanism

VilsmeierMechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->V_Reagent POCl3 POCl3 POCl3->V_Reagent Iminium_Salt Iminium Salt Intermediate V_Reagent->Iminium_Salt Pyrazole Pyrazole Precursor Pyrazole->Iminium_Salt Attack by Pyrazole Final_Product Formylated Pyrazole Iminium_Salt->Final_Product Water H2O (Work-up) Water->Final_Product Troubleshooting Start Low Yield of Formylated Product Check1 Check TLC: Starting Material Remaining? Start->Check1 Check2 Check TLC: Dark/Tarry Residue? Check1->Check2 No Solution1 Increase Temperature Increase Reaction Time Increase Reagent Stoichiometry Check1->Solution1 Yes Solution2 Lower Temperature Check Reagent Purity Careful Work-up Check2->Solution2 Yes Check3 Check Reagent Quality: Anhydrous DMF? Fresh POCl3? Check2->Check3 No Check3->Solution1 No (Replace Reagents)

Caption: Decision tree for troubleshooting low yield in the Vilsmeier-Haack reaction.

References

  • Benchchem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.
  • Benchchem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
  • Cabrera-García, J. G., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(11), 3197. [Link]

  • Benchchem. (2025).
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). [Link]

  • Li, Y., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(1), 77-86. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1167-1182. [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. [Link]

Sources

Optimization

purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate by column chromatography

This technical guide is structured as a specialized support center for the purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate . It addresses the unique challenges of this molecule: separating regioisomers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for the purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate . It addresses the unique challenges of this molecule: separating regioisomers (N1 vs. N2 alkylation products) and preserving the reactive aldehyde (formyl) group during chromatography.

Ticket Subject: Purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Assigned Specialist: Senior Application Scientist, Chromatography Division

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must characterize the crude mixture. The synthesis of N-alkyl pyrazoles typically yields two regioisomers. Your target is the 1,5-isomer (1-propyl-5-formyl), but the 1,3-isomer (1-propyl-3-formyl) is likely present as a major impurity.

Q: How do I distinguish my product from the regioisomer on TLC?

A: These isomers have distinct dipole moments but similar polarities.

  • Standard TLC: Run silica TLC in Hexane:Ethyl Acetate (3:1) .

  • Visualization: Both spots will differ in UV intensity due to conjugation changes. The 5-formyl isomer (target) often has a slightly lower Rf than the 3-formyl isomer due to the steric crowding of the adjacent propyl and formyl groups, which can twist the ring and alter binding, though this depends heavily on the specific mobile phase interaction.

  • Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. It is specific for aldehydes/ketones.

    • Positive Result: Immediate yellow/orange spot.

    • Diagnostic: If a spot is UV active but does not stain with DNP, it is likely a side product where the aldehyde has oxidized to an acid or formed an acetal.

Q: My compound streaks or decomposes on the TLC plate. Why?

A: This indicates interaction with acidic silanols on the silica.

  • Aldehyde Sensitivity: The formyl group can oxidize to a carboxylic acid on "active" acidic silica.

  • Basic Nitrogen: The pyrazole nitrogen can hydrogen-bond strongly with silanols, causing tailing.

  • The Fix: Pre-treat your TLC plate by dipping it in mobile phase containing 1% Triethylamine (TEA) and drying it before spotting your sample.

Module 2: The Separation Protocol (Standard Operating Procedure)

This protocol is designed to maximize resolution between the 1,3- and 1,5-regioisomers while protecting the aldehyde.

Step 1: Stationary Phase Selection
  • Silica Gel: Standard 40–63 µm (230–400 mesh).

  • Critical Modification: If you observed streaking in Module 1, you must buffer the silica.

    • Method: Slurry the silica in the starting solvent + 1% Triethylamine (TEA) . Pour the column, then flush with 2 column volumes (CV) of neutral solvent to remove excess amine before loading.

Step 2: Sample Loading (Dry Loading is Mandatory)

Do not liquid load this compound. Pyrazoles often have poor solubility in non-polar mobile phases (Hexane), leading to precipitation at the column head and band broadening.

Dry Loading Workflow:

  • Dissolve crude mixture in a minimal amount of DCM (Dichloromethane).

  • Add silica gel (ratio: 1g crude to 3g silica).

  • Rotary evaporate until a free-flowing dust is obtained.

  • Load this dust gently onto the top of the packed column.

Step 3: Mobile Phase Gradient
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

CV (Column Volumes)% Solvent B (EtOAc)Purpose
0–25%Equilibration & elution of non-polar impurities
2–55% → 15%Linear gradient to move the front
5–1515% → 30%Critical Separation Zone (Isomers typically elute here)
15–2030% → 100%Flush polar impurities (acids/diols)

Module 3: Troubleshooting & FAQs

Q: The two isomer spots are "touching" (Co-elution). How do I improve resolution?

A: If Hexane/EtOAc fails, you must change the selectivity, not just the polarity.

  • Alternative System: Toluene:Ethyl Acetate .

    • Toluene interacts with the pi-systems of the pyrazole ring via pi-pi stacking. The steric difference between the 1-propyl-5-formyl and 1-propyl-3-formyl isomers causes them to interact differently with Toluene, often resulting in superior separation compared to aliphatic Hexane.

    • Start: 10% EtOAc in Toluene.

Q: I lost my aldehyde signal (NMR shows no -CHO peak). What happened?

A: You likely formed an acetal or hemiacetal inside the column.

  • Cause: Did you use Methanol (MeOH) in your mobile phase?

  • Mechanism: In the presence of acidic silica, MeOH reacts with the aldehyde:

    
    
    
  • Solution: Never use alcohols (MeOH, EtOH) when purifying reactive aldehydes on silica. If high polarity is needed, use DCM:Acetonitrile or DCM:EtOAc .

Q: My recovery is low (<50%). Where is the rest?

A: Check the "baseline" of your column.

  • Oxidation: The aldehyde may have oxidized to the carboxylic acid (Methyl 1-propyl-1H-pyrazole-3-carboxylate-5-carboxylic acid). This will stick to the top of the column.

    • Test: Flush the column with EtOAc containing 1% Acetic Acid. If a new UV-active peak elutes, that is your oxidized product.

  • Polymerization: Aldol condensation can occur if the crude was heated too high during dry loading.

Module 4: Visual Workflows

Decision Tree: Solvent System Selection

SolventSelection Start Start: Crude Mixture TLC_Check Run TLC (Hex/EtOAc 3:1) Start->TLC_Check Resolution Are isomers separated? TLC_Check->Resolution Good_Res Proceed to Column (Hex/EtOAc Gradient) Resolution->Good_Res Yes (ΔRf > 0.1) Streaking Is there streaking? Resolution->Streaking No Bad_Res Poor Resolution (Spots Overlap) Toluene_Switch Switch Solvent System: Toluene/EtOAc Toluene_Switch->Good_Res DCM_Switch Switch Solvent System: DCM/EtOAc Streaking->Toluene_Switch No (Clean spots) Add_TEA Add 1% TEA to Mobile Phase Streaking->Add_TEA Yes (Tailing) Add_TEA->Good_Res

Figure 1: Decision logic for selecting the optimal mobile phase based on TLC behavior.

Workflow: Dry Loading Protocol

DryLoad Step1 Dissolve Crude in DCM Step2 Add Silica (1:3 Ratio) Step1->Step2 Step3 Rotovap to Dry Powder Step2->Step3 Step4 Load onto Packed Column Step3->Step4 Step5 Add Sand Protective Layer Step4->Step5

Figure 2: The dry loading sequence prevents solubility issues common with pyrazoles.

References

  • Regioselective Synthesis of N-Alkyl Pyrazoles

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universit
    • URL:[Link][1][2][3][4][5][6][7][8]

    • Relevance: Confirms that silica chromatography with ethyl acetate is the standard method for separ
  • Aldehyde Stability on Silica

    • Title: Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.[9]

    • Source:Organic Letters (via PubMed).
    • URL:[Link][9]

    • Relevance: Provides mechanistic context on how silica gel surfaces interact with aldehyde carbonyls, necessitating care (or buffering)
  • General Pyrazole Purification Guide

    • Title: Column chromatography conditions for separ
    • Source: BenchChem Technical Support.[1]

    • Relevance: Establishes the "Dry Loading" technique as the industry standard for handling pyrazole solubility issues.

Sources

Troubleshooting

preventing oxidation of aldehyde in methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Subject: Preventing Oxidation of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Ticket ID: PYR-ALD-OX-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are encountering stability issues w...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate Ticket ID: PYR-ALD-OX-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering stability issues with methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate . This molecule features a highly electrophilic aldehyde at the C5 position, destabilized by the electron-withdrawing nature of the pyrazole ring and the C3-ester.

The primary degradation pathway is radical autoxidation transforming the aldehyde into the corresponding carboxylic acid (1-propyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid). This process is accelerated by light, trace metals, and basic conditions.

This guide provides a self-validating workflow to arrest this oxidation, focusing on Bisulfite Adduct Sequestration as the gold-standard method for purification and storage.

Module 1: The Degradation Mechanism (Know Your Enemy)

To prevent oxidation, you must break the radical chain reaction. The electron-deficient pyrazole ring makes the aldehydic C-H bond weaker and more susceptible to hydrogen atom abstraction by radical species (ROS).

Visualizing the Threat: Autoxidation Cascade

Autoxidation Aldehyde Target Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical H• Abstraction Initiator Initiator (Light/Metal/O2) Initiator->Radical Peracid Peracid Intermediate (R-C(O)OOH) Radical->Peracid + O2 Peracid->Radical Regenerates Acid Carboxylic Acid (Dead End Product) Peracid->Acid + Aldehyde (Chain Propagation)

Figure 1: The autoxidation radical chain mechanism. Once formed, the peracid intermediate reacts with unoxidized aldehyde to double the yield of the unwanted acid impurity.

Module 2: Storage & Handling Protocols

Q: How should I store the isolated solid?

A: Isolate as a solid immediately; never store as an oil. Oils have a higher surface area for oxygen diffusion.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Argon is preferred as it is heavier than air and blankets the crystals.
    
  • Temperature: -20°C is mandatory.

  • Additives: If storing in solution (e.g., for short periods), add 100 ppm of BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, sacrificing itself to stop the chain reaction shown in Figure 1.

Q: I see acid formation during rotary evaporation. Why?

A: The "Air-Heat-Time" Triad. Rotary evaporators often pull air through the seal if the vacuum is not perfectly tight, or when venting.

  • Fix: Backfill your rotovap with Nitrogen, not air.

  • Fix: Do not heat the bath above 30°C.

  • Fix: Stop evaporation immediately upon solvent removal. Do not let the flask spin "dry" under dynamic vacuum for an hour, as this sublimes off protective solvation shells.

Module 3: The "Bisulfite Rescue" Workflow (Recommended)

If your aldehyde is unstable or difficult to purify by column chromatography (where silica acidity catalyzes oxidation), you should convert it into a Bisulfite Adduct . This solid is stable, oxidation-resistant, and can be stored indefinitely.

Protocol: Bisulfite Purification & Storage

Theory: The aldehyde reacts with Sodium Bisulfite (


) to form a water-soluble (or precipitating) sulfonate salt. Impurities (non-aldehydes) remain in the organic layer.
Step-by-Step Guide
StepActionTechnical Note
1. Solubilization Dissolve crude pyrazole aldehyde in Ethyl Acetate (EtOAc) or Ethanol (EtOH) .3-5 volumes relative to mass.
2. Adduct Formation Add saturated aqueous

(2-3 equivalents)
. Vigorously stir for 1-2 hours.
The aldehyde converts to the bisulfite adduct.
3.[1] Separation Scenario A (Precipitate): If a white solid forms, filter it.[1] This is your protected aldehyde.Scenario B (Soluble): If no solid, separate phases. Keep the Aqueous layer.The organic layer contains your impurities (oxidized acid, starting materials).
4. Washing Wash the solid (or aqueous phase) with fresh EtOAc.Removes trace organic impurities.
5. Regeneration To recover the aldehyde: Mix the adduct with sat.

or 10%

and extract with EtOAc.
High pH reverses the equilibrium, releasing pure aldehyde into the organic phase.
Visualizing the Workflow

BisulfiteLoop Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add NaHSO3 (aq) Crude->Bisulfite Biphasic Biphasic Mixture Bisulfite->Biphasic ImpurityLayer Organic Layer (Discard Impurities) Biphasic->ImpurityLayer Separation Adduct Bisulfite Adduct (Aqueous or Solid) Biphasic->Adduct Separation Storage Long-Term Storage (Stable Solid) Adduct->Storage Optional Stop Regen Regeneration (Add NaHCO3 + EtOAc) Adduct->Regen Storage->Regen Pure Pure Aldehyde (>98% Purity) Regen->Pure

Figure 2: The Bisulfite Purification Loop. This cycle effectively "pauses" the aldehyde's reactivity, allowing for storage or purification without chromatography.

Module 4: Troubleshooting FAQ

Q: I already have significant carboxylic acid in my sample. Can I fix it?

A: Direct reduction is difficult.

  • The Issue: The acid (1-propyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid) is difficult to separate from the aldehyde on silica because both are polar.

  • The Fix: Use the Bisulfite method (Module 3) . The carboxylic acid will not form an adduct and will stay in the organic wash, while the aldehyde moves to the aqueous phase/solid precipitate. This is the most efficient separation method.

Q: Can I use silica gel chromatography?

A: Proceed with caution. Silica gel is slightly acidic and often contains trace metals (Fe) that catalyze oxidation.

  • Modification: Pre-treat your silica column with 1% Triethylamine (

    
    ) in hexanes to neutralize acidity.
    
  • Speed: Perform "Flash" chromatography literally—fast. Do not let the compound sit on the column.

Q: My aldehyde hydrates (gem-diol) in the NMR. Is it ruined?

A: No. Electron-deficient aldehydes (like yours) often exist as hydrates in the presence of water (


).
  • Verification: Run NMR in

    
     or 
    
    
    
    (dried over molecular sieves). If the peak at ~10 ppm returns and the broad OH peaks disappear, it was just reversible hydration.

References

  • Pfizer/BioNTech Lipid Synthesis Protocols (Bisulfite Method)

    • Context: Describes the industrial standard for purifying unstable aliphatic aldehydes using bisulfite adducts, applicable to your pyrazole aldehyde.
    • Source:Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis.
    • URL:[Link]

  • Handling Air-Sensitive Reagents Context: Standard operating procedures for inert atmosphere manipulation (Schlenk techniques) required for your aldehyde. Source: Sigma-Aldrich Technical Bulletin AL-134.
  • Synthesis of Sildenafil Pyrazole Intermedi

    • Context: Provides chemical context for the 1-substituted-3-carboxylate pyrazole scaffold, chemically analogous to your 1-propyl variant.
    • Source:Commercial Synthesis of Sildenafil Citr
    • URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in DMSO

Welcome to the technical support center for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). As a substituted pyrazole, this molecule's solubility can be influenced by a variety of factors, and this document provides a comprehensive resource for troubleshooting and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and solubility of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in DMSO.

Q1: Why is my batch of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate not dissolving in DMSO at the desired concentration?

A1: Several factors can contribute to this issue. Firstly, the inherent physicochemical properties of the molecule, such as its crystal lattice energy and the presence of functional groups, play a significant role in its solubility.[1] The propyl and formyl groups, while contributing to the molecule's overall characteristics, can influence its interaction with DMSO. Secondly, the purity of both the compound and the solvent is critical. The presence of impurities can significantly alter solubility characteristics. Lastly, the hydration state of the DMSO is a crucial factor; anhydrous DMSO is recommended as absorbed water can decrease the solubility of many organic compounds.

Q2: I've prepared a stock solution in DMSO, but a precipitate formed after a freeze-thaw cycle. Why did this happen and how can I prevent it?

A2: This is a common phenomenon known as precipitation upon freeze-thaw. It can occur for several reasons. The compound may have been in a supersaturated state, and the temperature change provides the energy needed for nucleation and precipitation. To prevent this, it is advisable to prepare stock solutions at a concentration known to be stable. If the maximum solubility is unknown, a solubility assessment is recommended. Storing aliquots for single use can also minimize the number of freeze-thaw cycles.

Q3: Can I heat the DMSO solution to aid dissolution of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate?

A3: Gentle heating can be an effective method to increase the dissolution rate. However, it is crucial to consider the thermal stability of the compound. The formyl group on the pyrazole ring could be susceptible to oxidation or other degradation pathways at elevated temperatures. It is recommended to perform a preliminary stability test on a small sample before applying heat to your entire batch.

Q4: Is sonication a suitable method for dissolving this compound in DMSO?

A4: Yes, sonication can be a useful technique to break up aggregates and enhance the dissolution of suspended particles. A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating and potential degradation of the compound.

Q5: What is the recommended maximum concentration of DMSO for in vitro cell-based assays?

A5: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize cytotoxic effects.[2] However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.[3]

Troubleshooting Guide: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for systematically addressing solubility issues with methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in DMSO.

Initial Assessment of Solubility

Before attempting to prepare a high-concentration stock solution, it is prudent to estimate the compound's solubility.

dot

Caption: Initial solubility assessment workflow.

Protocol 1: Standard Dissolution Procedure
  • Weighing: Accurately weigh the desired amount of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in a sterile, chemically resistant vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Carefully inspect the solution against a light source for any visible particles. If the solution is not perfectly clear, proceed to the advanced dissolution techniques.

Protocol 2: Advanced Dissolution Techniques

If the standard procedure fails, the following techniques can be employed sequentially.

dot

Caption: Step-by-step advanced dissolution workflow.

  • Gentle Heating:

    • Place the vial in a water bath set to a temperature between 30-40°C.

    • Incubate for 10-15 minutes, with intermittent vortexing.

    • Allow the solution to cool to room temperature and inspect for any precipitation.

  • Sonication:

    • If undissolved material persists after gentle heating, place the vial in a bath sonicator.

    • Sonicate for 5-10 minute intervals.

    • Visually inspect the solution for clarity after each interval.

Protocol 3: Co-Solvent System

For particularly challenging cases, the use of a co-solvent can modify the polarity of the solvent system and improve solubility.

  • Co-Solvent Selection: Choose a co-solvent that is miscible with DMSO and compatible with your downstream application. Common choices include ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG).

  • Preparation of Co-Solvent Mixture: Prepare a stock solution of the co-solvent in DMSO (e.g., 10% v/v ethanol in DMSO).

  • Dissolution: Attempt to dissolve methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in the co-solvent/DMSO mixture using the steps outlined in Protocol 1 and 2.

  • Important Consideration: Always include a vehicle control with the same co-solvent/DMSO mixture in your experiments to account for any potential effects of the co-solvent.

Technique Principle Key Considerations
Gentle Heating Increases kinetic energy, overcoming lattice energy.Compound stability at elevated temperatures must be confirmed.
Sonication Breaks down particle agglomerates, increasing surface area.Use a bath sonicator to avoid localized overheating.
Co-solvency Alters the polarity of the solvent system.Co-solvent must be compatible with the experimental system.

Understanding the Factors Influencing Solubility

The solubility of a pyrazole derivative like methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is governed by a delicate balance of its structural features.

dot

G cluster_0 Molecular Properties cluster_1 Solvent Properties CrystalLattice Crystal Lattice Energy Solubility Solubility CrystalLattice->Solubility High energy reduces solubility Substituents Substituent Effects (Propyl, Formyl) Polarity Overall Molecular Polarity Substituents->Polarity Polarity->Solubility Like-dissolves-like DMSOPurity DMSO Purity & Hydration DMSOPurity->Solubility Water content can decrease solubility

Caption: Factors influencing the solubility of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in DMSO.

The interplay between the compound's inherent properties and the solvent environment dictates its solubility. The pyrazole ring itself contributes to the aromatic character of the molecule.[4] The N-propyl group adds lipophilicity, while the methyl ester and formyl groups introduce polarity. The overall solubility in a polar aprotic solvent like DMSO is a result of these competing factors.

Final Recommendations

  • Start with a small-scale solubility test: Before preparing a large batch of stock solution, determine the approximate solubility of your compound in DMSO.

  • Use high-purity, anhydrous DMSO: To avoid variability, use a fresh, unopened bottle of anhydrous DMSO.

  • Document your procedure: Keep detailed notes of the dissolution method, including concentrations, temperatures, and times. This will ensure reproducibility.

  • Prepare fresh dilutions: For sensitive experiments, it is best to prepare fresh dilutions from your DMSO stock solution immediately before use.[5]

  • Always include a vehicle control: This is essential to differentiate between the effects of the compound and the solvent system in your experiments.

By systematically applying the troubleshooting steps and understanding the underlying principles of solubility, researchers can confidently prepare and utilize solutions of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate for their scientific investigations.

References

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • EPJ Web of Conferences. (n.d.).
  • MCE. (n.d.). Compound Handling Instructions.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Gaylord Chemical. (2026).
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Quora. (2018). How to make a stock solution of a substance in DMSO.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Bentham Science. (n.d.). 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method. Current Computer-Aided Drug Design.
  • ResearchGate. (n.d.).
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • SSRN. (2020). Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling.
  • ResearchGate. (2025). Quantitative Structure Activity Relationship (QSAR)
  • PMC. (2021).
  • MDPI. (2022).
  • BenchChem. (n.d.). Methyl 5-(chlorocarbonyl)
  • Chemical Methodologies. (2023).
  • PMC. (n.d.).
  • RSC Publishing. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry.
  • Organic Chemistry Portal. (2022).
  • EPA. (2025). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid.
  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Fluorochem. (n.d.).
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Formyl-Pyrazole Ester Derivatives

Welcome to the technical support center for the synthesis of 5-formyl-pyrazole ester derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical paramet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-formyl-pyrazole ester derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the critical parameter of reaction temperature. The following information is curated to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to enhance your experimental success.

The synthesis of 5-formyl-pyrazole ester derivatives is a cornerstone for creating a wide array of compounds with significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The formylation of the pyrazole ring, often accomplished through methods like the Vilsmeier-Haack reaction, is a key step where temperature control is paramount for achieving high yields and purity.[7][8][9][10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Vilsmeier-Haack formylation of pyrazole esters?

A1: The optimal temperature for the Vilsmeier-Haack formylation of pyrazole esters can vary significantly based on the substrate's reactivity. Generally, the reaction is initiated at a low temperature, often 0°C, during the formation of the Vilsmeier reagent (from DMF and a chlorinating agent like POCl₃) to control the initial exothermic reaction.[15][16] Following the addition of the pyrazole substrate, the reaction temperature is typically raised to a range of room temperature to 80°C.[11] Some protocols even report temperatures as high as 120°C for less reactive substrates.[7] It is crucial to monitor the reaction progress by methods like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for a specific derivative.[1][15]

Q2: How does temperature affect the regioselectivity of the formylation?

A2: Temperature can influence the regioselectivity of the formylation, especially in pyrazole systems with multiple reactive sites. The C4 position of the pyrazole ring is generally the most electron-rich and, therefore, the most susceptible to electrophilic substitution in the Vilsmeier-Haack reaction. However, at higher temperatures, there might be an increased chance of side reactions or formylation at less favorable positions, leading to a mixture of isomers. Careful temperature control is key to maximizing the yield of the desired 4-formyl isomer.

Q3: Can overheating lead to side product formation? What are the common side products?

A3: Yes, overheating is a common cause of side product formation and can lead to a tarry residue.[15] The Vilsmeier-Haack reaction is exothermic, and excessive heat can cause polymerization and decomposition of the starting materials or the product.[15][16] Common side products can include polychlorinated species or products resulting from the decomposition of the Vilsmeier reagent. In some cases, dealkylation or other rearrangements can occur at elevated temperatures.[7]

Q4: What are the safety concerns associated with temperature control in this reaction?

A4: The primary safety concern is the exothermic nature of the Vilsmeier reagent formation and the reaction itself.[15][16] Uncontrolled temperature can lead to a runaway reaction. Phosphorus oxychloride (POCl₃), a common reagent, is highly corrosive and reacts violently with water.[11][15] Therefore, the reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The work-up, which often involves quenching with ice, must be done slowly and carefully to manage the exothermic release of heat.[15]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on temperature-related solutions.

Problem Possible Cause (Temperature-Related) Suggested Solution
Low or No Yield Insufficient Reaction Temperature: The activation energy for the formylation may not be reached.Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction by TLC. Some substrates may require heating up to 120°C.[7][17]
Reaction Time Too Short: The reaction may not have reached completion at the given temperature.Extend the reaction time at the optimized temperature, continuing to monitor by TLC until the starting material is consumed.[18]
Formation of Tarry Residue Reaction Overheating: Excessive heat can lead to decomposition and polymerization.[15]Maintain strict temperature control, especially during the addition of POCl₃. Use an ice bath to manage the initial exotherm. Avoid excessively high reaction temperatures.[15][16]
Multiple Products (Poor Selectivity) Temperature Too High: Higher temperatures can sometimes lead to the formation of undesired isomers or side products.Optimize the reaction at the lowest effective temperature to favor the formation of the thermodynamically more stable product.
Incomplete Reaction Sub-optimal Temperature: The reaction kinetics may be slow at the chosen temperature.Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability. Consider a temperature gradient experiment if equipment allows.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization of the Vilsmeier-Haack Formylation

This protocol outlines a systematic approach to optimizing the reaction temperature for the synthesis of a 5-formyl-pyrazole ester derivative.

Materials:

  • Pyrazole ester derivative

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath, heating mantle/oil bath, TLC plates and chamber, appropriate solvents for TLC.

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10°C. Stir the mixture at 0°C for 30-60 minutes.[11]

  • Reaction Setup for Optimization: Prepare several small-scale reactions in parallel. To each reaction vessel containing the pre-formed Vilsmeier reagent, add a solution of the pyrazole ester (1 equivalent) in a minimal amount of anhydrous DMF or DCM at 0°C.

  • Temperature Screening:

    • Reaction 1: Maintain at 0°C.

    • Reaction 2: Allow to warm to room temperature (approx. 25°C).

    • Reaction 3: Heat to 50°C.

    • Reaction 4: Heat to 70°C.[10][12][19]

    • Reaction 5: Heat to 90°C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Work-up: Once a reaction is deemed complete (or after a set time for comparison), carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.[15] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the yield and purity of the desired 5-formyl-pyrazole ester derivative.

Data Presentation: Example of Temperature Optimization Results
ReactionTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
1024<5>95Very slow reaction
2251245>90Moderate conversion
350685>95Good yield and purity
470492>95Excellent yield and purity
59028085Increased side products

Visualizations

Logical Workflow for Troubleshooting Temperature Optimization

Troubleshooting_Workflow Start Start Experiment at Initial Temperature (e.g., 25°C) Monitor Monitor Reaction (e.g., by TLC) Start->Monitor Decision Is Reaction Complete and Clean? Monitor->Decision Success Successful Optimization High Yield & Purity Decision->Success Yes LowYield Low Yield or Incomplete Reaction Decision->LowYield No, Incomplete SideProducts Side Products or Tarry Residue Decision->SideProducts No, Impure IncreaseTemp Increase Temperature (e.g., +20°C) LowYield->IncreaseTemp DecreaseTemp Decrease Temperature (e.g., -10°C) SideProducts->DecreaseTemp IncreaseTemp->Monitor DecreaseTemp->Monitor

Caption: A logical workflow for troubleshooting temperature optimization in the synthesis of 5-formyl-pyrazole ester derivatives.

Effect of Temperature on Reaction Rate and Selectivity

Temperature_Effect cluster_low_temp Low Temperature cluster_high_temp High Temperature LowRate Slow Reaction Rate HighSelectivity High Selectivity OptimalTemp Optimal Temperature LowRate->OptimalTemp Increase Temp HighRate Fast Reaction Rate LowSelectivity Lower Selectivity (Side Products) HighRate->OptimalTemp Decrease Temp

Caption: The relationship between reaction temperature, rate, and selectivity in chemical synthesis.

References

  • New Journal of Chemistry. (2009). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. RSC Publishing. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-16. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. The Royal Society of Chemistry. Retrieved from [Link]

  • Portilla, J., et al. (2020).
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • PMC. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014012975A1 - Process for the preparation of 5-fluoro-1h-pyrazoles.
  • ResearchGate. (n.d.). Optimization of the INOC reaction conditions for 5a synthesis. Retrieved from [Link]

  • Journal of Pharmaceutical and Medicinal Chemistry. (n.d.).
  • ResearchGate. (2025). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

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Optimization

Technical Support Center: Purification of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the purification of this and structurally similar pyrazole derivatives.

Introduction

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the safety and efficacy of the final product. This guide provides practical, field-proven insights into overcoming common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted pyrazoles like methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[2] For compounds that are liquids or low-melting solids, vacuum distillation can also be a viable option.[3] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Common impurities in pyrazole synthesis can include unreacted starting materials, regioisomers (e.g., methyl 3-formyl-1-propyl-1H-pyrazole-5-carboxylate), and byproducts from side reactions.[2] The specific impurities will depend on the synthetic route employed. For instance, if a Vilsmeier-Haack formylation is used, residual phosphorus oxychloride or dimethylformamide might be present.[4]

Q3: My purified product is a persistent oil and will not solidify. What should I do?

A3: If your product remains an oil, it could be due to residual solvent or the presence of impurities that lower its melting point.[2] First, ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by drying under high vacuum.[2] If it still remains an oil, column chromatography is a highly effective method for purifying oily products.[2]

Q4: The final product has a noticeable color. How can I decolorize it?

A4: A colored product often indicates the presence of trace impurities or degradation products.[2] Several methods can be employed for decolorization:

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal, and then either recrystallize the product or remove the solvent.[2]

  • Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[2]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a low-polarity solvent and pass it through a short plug of silica gel. The more polar colored impurities may be retained on the silica.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the purification of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.[2][5][6]

Problem: Poor separation of my product from an impurity on the column.

Possible CauseProposed SolutionScientific Rationale
Inappropriate Solvent System Optimize the eluent system by performing a thorough TLC analysis with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).[2] Aim for an Rf value of 0.3-0.4 for your product and good separation from impurities.[2]The choice of eluent determines the differential migration of compounds on the stationary phase. A well-chosen solvent system will maximize the separation between the desired product and impurities.
Column Overloading Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.Overloading the column leads to broad, overlapping bands, which diminishes the separation efficiency.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will result in an uneven flow of the mobile phase and poor separation.A homogenous stationary phase is crucial for achieving sharp, well-resolved bands during elution.
Compound Interacting with Silica For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina as the stationary phase.[2]The acidic nature of silica gel can cause tailing or irreversible adsorption of basic compounds. Neutralizing the silica or using a different stationary phase can mitigate these interactions.

Experimental Protocol: Column Chromatography of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that provides an Rf value of approximately 0.3-0.4 for the desired product and good separation from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent system. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Troubleshooting Workflow for Column Chromatography

start Start: Crude Product tlc Perform TLC Analysis start->tlc rf_check Is Rf ~0.3-0.4 and separation good? tlc->rf_check optimize_solvent Optimize Solvent System (e.g., vary polarity) rf_check->optimize_solvent No pack_column Pack Column with Optimized Eluent rf_check->pack_column Yes optimize_solvent->tlc load_sample Load Crude Sample pack_column->load_sample run_column Elute and Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions separation_check Is Separation Successful? analyze_fractions->separation_check combine_pure Combine Pure Fractions and Evaporate Solvent separation_check->combine_pure Yes troubleshoot Troubleshoot: - Check for overloading - Repack column - Consider alternative stationary phase separation_check->troubleshoot No end End: Purified Product combine_pure->end troubleshoot->pack_column

Caption: Workflow for troubleshooting column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[2][7]

Problem: No crystals form upon cooling.

Possible CauseProposed SolutionScientific Rationale
Solution is Not Supersaturated Concentrate the solution by evaporating some of the solvent. Alternatively, add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes turbid.[8][9]Crystallization requires a supersaturated solution. Increasing the concentration of the solute or decreasing its solubility by adding an anti-solvent will promote crystal formation.
Inhibition of Crystal Nucleation Scratch the inside of the flask with a glass rod at the air-solvent interface. Add a seed crystal of the pure compound if available.These actions provide a surface for crystal nucleation to begin, overcoming the kinetic barrier to crystallization.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solvent screening to find a suitable solvent or solvent mixture.[8] Common solvents to try for pyrazole derivatives include ethanol, methanol, or mixtures like ethanol/water.[2]The difference in solubility at different temperatures is the driving force for recrystallization. If the compound is too soluble at low temperatures, it will not crystallize out.

Problem: The recrystallized product is still impure.

Possible CauseProposed SolutionScientific Rationale
Impurities Co-crystallized Ensure slow cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[10] If impurities have similar solubility, a second recrystallization may be necessary.Rapid cooling can trap impurities within the crystal lattice. Slow cooling favors the formation of pure crystals.
Incomplete Removal of Mother Liquor Wash the collected crystals with a small amount of cold, fresh solvent.[7] Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent containing dissolved impurities.The mother liquor contains a high concentration of dissolved impurities. Inadequate washing will leave these impurities on the surface of the crystals.

Experimental Protocol: Recrystallization of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to just dissolve it.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Logic for Recrystallization

start Start: Impure Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch flask/add seed crystal crystals_form->no_crystals No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes no_crystals->cool check_purity Analyze Purity (TLC, NMR) collect_crystals->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok impure Troubleshoot: - Recrystallize again - Ensure slow cooling - Wash crystals thoroughly purity_ok->impure No end End: Pure Crystalline Product purity_ok->end Yes impure->dissolve

Caption: Logical flow for troubleshooting recrystallization.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (URL: )
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (URL: )
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem. (URL: )
  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
  • What solvent should I use to recrystallize pyrazoline? - ResearchGate. (URL: [Link])

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (URL: [Link])

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. (URL: [Link])

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis - AWS. (URL: [Link])

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. (URL: [Link])

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (URL: [Link])

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (URL: [Link])

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (URL: [Link])

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (URL: [Link])

  • First time synthesis, first time work-up and purification : r/Chempros - Reddit. (URL: [Link])

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). (URL: [Link])

  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. (URL: [Link])

  • Preparation method of 3-(hydroxymethyl)
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC. (URL: [Link])

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
  • (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid - ResearchGate. (URL: [Link])

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Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

Executive Summary & Application Context Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive pyrazolo[4,3-d]pyrimidine scaffolds (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block, primarily utilized in the synthesis of bioactive pyrazolo[4,3-d]pyrimidine scaffolds (e.g., analogs of Sildenafil and Vardenafil). Its structural integrity is defined by three functional handles: a C3-methyl ester , a C5-aldehyde , and an N1-propyl chain .

This guide provides a rigorous characterization protocol, specifically addressing the common synthetic challenge of regioisomerism . During N-alkylation or Vilsmeier-Haack formylation, the formation of the isomeric methyl 3-formyl-1-propyl-1H-pyrazole-5-carboxylate is a frequent impurity. Distinguishing these isomers requires precise NMR interpretation and NOE (Nuclear Overhauser Effect) analysis.

Comparative Analysis: Target vs. Regioisomeric Impurities

The primary challenge in characterizing this molecule is not just peak assignment, but proving the position of the N-propyl group relative to the formyl and ester groups.

Regioisomer Differentiation Matrix

The table below compares the target molecule with its most common synthetic byproduct (the 1,5-substituted isomer).

FeatureTarget Molecule (1-propyl-3-ester-5-formyl)Alternative/Impurity (1-propyl-5-ester-3-formyl)Diagnostic Logic
Aldehyde Shift (

)
9.80 – 10.20 ppm 9.50 – 9.90 ppmC5-CHO is typically more deshielded than C3-CHO due to N1 lone pair proximity.
NOE Correlation Strong NOE between

and CHO
No NOE between

and CHO
Definitive Proof. The N1-propyl group is spatially adjacent to C5.
Ester Methyl (

)
~3.90 ppm (Singlet)~3.95 ppm (Singlet)C5-ester (isomer) is sterically crowded by N-propyl, often causing slight downfield shifts.
Ring Proton (H4) ~7.30 – 7.50 ppm~7.10 – 7.30 ppmH4 chemical shift is sensitive to the electron-withdrawing nature of adjacent groups.
Solvent Selection Guide
SolventPerformance RatingTechnical Rationale
CDCl

⭐⭐⭐⭐ (Standard)Excellent resolution. Chemical shifts are standard for literature comparison. Risk: Aldehyde proton may broaden if trace acid is present.
DMSO-

⭐⭐⭐⭐⭐ (Preferred)Superior solubility for polar pyrazoles. Prevents hydrate formation of the aldehyde. Sharpens exchangeable/aldehyde signals.
Acetone-

⭐⭐⭐ (Alternative)Good for resolving overlapping aliphatic multiplets (propyl chain), but volatile.

Detailed Characterization Protocol

A. Sample Preparation[1][2][3]
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from alkylation steps) which cause line broadening.
  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse) or zg90 (90° pulse for quantitative analysis).

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Why? Aldehyde protons and quaternary carbons have long T1 relaxation times. A short D1 leads to under-integration of the aldehyde signal relative to the propyl methyls.

  • Scans (NS): 16–32 scans are sufficient for proton; 256+ for 13C.

  • Temperature: 298 K (25°C).

C. Structural Validation Workflow (Graphviz)

G Start Crude Product Solubility Dissolve in DMSO-d6 Start->Solubility Acquisition Acquire 1H NMR (D1 > 5s) Solubility->Acquisition CheckCHO Check CHO Signal (9.5 - 10.5 ppm) Acquisition->CheckCHO NOE_Exp Run 1D NOE Irradiate N-CH2 CheckCHO->NOE_Exp Signal Present Result_Target NOE to CHO observed = Target (5-Formyl) NOE_Exp->Result_Target Positive NOE (CHO) Result_Isomer NOE to OMe observed = Isomer (5-Ester) NOE_Exp->Result_Isomer Positive NOE (OMe)

Figure 1: Decision tree for confirming regiochemistry of 1,3,5-substituted pyrazoles.

Experimental Data Reference (Standardized)

The following data represents the characteristic signals for methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate in CDCl


.
1H NMR Assignment Table
PositionGroup

(ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation
5-CHO Aldehyde9.92 Singlet (s)1H-Distinctive deshielded singlet.
4-H Pyrazole Ring7.45 Singlet (s)1H-Aromatic region; diagnostic for substitution pattern.
1-N-CH

Propyl (

)
4.58 Triplet (t)2H7.2Deshielded by N1 attachment.
3-COOCH

Ester3.96 Singlet (s)3H-Sharp singlet; confirms methyl ester integrity.
2'-CH

Propyl (

)
1.92 Multiplet (m)2H7.2Quintet-like appearance.
3'-CH

Propyl (

)
0.95 Triplet (t)3H7.4Terminal methyl group.
13C NMR Key Signals (Reference)
  • Aldehyde (C=O): ~178 ppm

  • Ester (C=O): ~162 ppm

  • Pyrazole C3/C5: ~140-150 ppm (Quaternary carbons)[1]

  • Pyrazole C4: ~112 ppm (Methine)

  • N-Propyl: ~53 ppm (N-CH

    
    ), ~23 ppm (CH
    
    
    
    ), ~11 ppm (CH
    
    
    )

Mechanistic Insight: The NOE Connectivity

The most critical scientific validation for this molecule is the spatial relationship between the N-propyl group and the C5-substituent.

NOE N1 N1-Propyl (4.58 ppm) C5 C5-CHO (9.92 ppm) N1->C5 Diagnostic (Target) C3 C3-Ester (3.96 ppm) N1->C3 Too Distant H4 H4 Proton (7.45 ppm) N1->H4 Weak/Med C5->H4 No NOE C3->H4 No NOE

Figure 2: Spatial NOE correlations. The proximity of N1-Propyl to C5-CHO is the confirmation of the 5-formyl regioisomer.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: J. Org.[2][3] Chem. (ACS)

    • URL:[Link]

  • Sildenafil Analog Synthesis (Context)

    • Title: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (Sildenafil Intermedi
    • Source: ResearchG
    • URL:[Link]

  • General NMR Data for Pyrazoles

    • Title: 1H NMR Chemical Shifts of Heterocycles (Reich Collection).
    • Source: University of Wisconsin / ACS Organic Division[2]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation: Elucidating the Structures of 1-Propyl-Pyrazole Esters

In the landscape of pharmaceutical and agrochemical development, pyrazole derivatives are a cornerstone, valued for their diverse biological activities. The precise structural characterization of these molecules is non-n...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical development, pyrazole derivatives are a cornerstone, valued for their diverse biological activities. The precise structural characterization of these molecules is non-negotiable for establishing structure-activity relationships (SAR) and ensuring regulatory compliance. Mass spectrometry (MS), particularly under electron ionization (EI), stands as a primary tool for this purpose, offering a reproducible "fingerprint" through compound-specific fragmentation patterns.

This guide provides an in-depth analysis of the EI-MS fragmentation patterns of 1-propyl-pyrazole esters. We will dissect the fragmentation pathways, compare isomeric forms, and provide a robust experimental protocol for reproducible data acquisition. Our focus will be on explaining the causal mechanisms behind the observed cleavages, empowering researchers to interpret spectra with confidence.

The Foundational Fragmentation of the Pyrazole Core

Before delving into the influence of substituents, it is crucial to understand the intrinsic fragmentation of the pyrazole ring itself. The initial ionization event typically removes an electron from one of the nitrogen atoms, creating a molecular ion (M+•). The pyrazole ring, while aromatic, is susceptible to ring cleavage. A common pathway involves the initial cleavage of the weak N-N bond, followed by the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (CH₃CN), depending on the substituents present.

Directing the Fragmentation: The Influence of the N1-Propyl Group

The N1-propyl substituent is a primary director of fragmentation. Its influence is primarily observed through two competing pathways: β-cleavage leading to the loss of an ethyl radical, and a classic McLafferty rearrangement.

  • β-Cleavage: This pathway involves the cleavage of the Cα-Cβ bond of the propyl group, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da). This produces a stable, resonance-delocalized cation at [M-29]⁺, which is often a prominent peak in the spectrum.

  • McLafferty Rearrangement: The presence of a γ-hydrogen on the propyl chain allows for a six-membered ring transition state, leading to the elimination of a neutral propene molecule (CH₂=CHCH₃, 42 Da). This produces a radical cation at [M-42]+•, which corresponds to the N-unsubstituted pyrazole ester. This rearrangement is a highly characteristic fragmentation for n-alkyl chains of three carbons or longer and is often a key diagnostic ion.

The interplay between these two pathways provides immediate structural information about the N-substituent.

G cluster_n_propyl N1-Propyl Group Fragmentation M_plus Molecular Ion (M+•) M_minus_29 [M-29]+ M_plus->M_minus_29 - •C₂H₅ (β-cleavage) M_minus_42 [M-42]+• M_plus->M_minus_42 - C₃H₆ (McLafferty) G cluster_ester Ester Group Fragmentation (Isomer Comparison) M_plus Molecular Ion (M+•) M_minus_45_4 [M-45]+ (4-isomer) M_plus->M_minus_45_4 - •OC₂H₅ M_minus_45_35 [M-45]+ (3/5-isomer) M_plus->M_minus_45_35 - •OC₂H₅ Acylium_4 C4-Acylium Ion (High Stability) M_minus_45_4->Acylium_4 Acylium_35 C3/C5-Acylium Ion (Moderate Stability) M_minus_45_35->Acylium_35

Caption: Relative stability of acylium ions from different positional isomers.

Recommended Experimental Protocol for GC-EI-MS Analysis

To ensure the acquisition of high-quality, reproducible mass spectra for these compounds, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended. This protocol is a self-validating system designed for robust structural elucidation.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole)

  • Ion Source: Electron Ionization (EI)

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the 1-propyl-pyrazole ester standard or sample in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10-50 µg/mL for injection. Causality: This concentration range prevents detector saturation while ensuring adequate signal intensity.

  • GC Conditions:

    • Injection Port: Split/Splitless injector. Operate in Split mode with a ratio of 50:1. Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Injector Temperature: 250 °C. Causality: This temperature ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium, constant flow mode at 1.2 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. Causality: This column provides excellent resolution for a wide range of semi-volatile compounds.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Causality: This program allows for good separation of potential isomers and impurities from the solvent front.

  • MS Conditions:

    • Ionization Energy: 70 eV. Causality: This is the standard EI energy that produces extensive, reproducible fragmentation and allows for comparison with library spectra (e.g., NIST).[1]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C. Causality: These temperatures prevent condensation of analytes within the ion source and mass analyzer.

    • Mass Range: Scan from m/z 40 to 400. Causality: This range covers the expected molecular ion and all significant fragment ions without spending unnecessary time scanning for very low mass, uninformative ions.

    • Solvent Delay: 3 minutes. Causality: This prevents the high concentration of injection solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Identify the peak corresponding to the 1-propyl-pyrazole ester based on its retention time.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion (M+•).

    • Systematically identify key fragment ions, including [M-29]⁺, [M-42]+•, [M-45]⁺, and other relevant peaks.

    • Compare the relative abundances of these diagnostic ions to differentiate between potential isomers as outlined in Section 3.

Caption: Recommended GC-EI-MS workflow for pyrazole ester analysis.

Conclusion

The fragmentation pattern of 1-propyl-pyrazole esters under electron ionization is a predictable yet nuanced interplay of the pyrazole core, the N1-propyl substituent, and the ester moiety. The McLafferty rearrangement ([M-42]+•) and β-cleavage ([M-29]⁺) are highly diagnostic for the N-propyl group. Critically, the relative abundance of fragments originating from the ester group, such as the loss of the alkoxy radical ([M-45]⁺), can serve as a powerful tool for distinguishing between positional isomers. By employing a standardized GC-MS protocol and understanding the causal mechanisms behind these fragmentation pathways, researchers can confidently elucidate the structures of novel pyrazole derivatives, accelerating the pace of discovery in drug development and materials science.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 988-995. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

  • Sparkman, O. D., & Penton, Z. E. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • Gohlke, R. S. (1959). Time-of-Flight Mass Spectrometry and Gas-Liquid Partition Chromatography. Analytical Chemistry, 31(4), 535–541. [Link]

Sources

Validation

spectroscopic validation of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate structure

Title: Spectroscopic Validation of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate: A Definitive Guide to Regioisomer Differentiation Executive Summary: The Regioisomer Trap In the synthesis of functionalized pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectroscopic Validation of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate: A Definitive Guide to Regioisomer Differentiation

Executive Summary: The Regioisomer Trap

In the synthesis of functionalized pyrazoles, particularly methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate , the primary challenge is not chemical purity but structural identity . The N-alkylation of asymmetric pyrazoles is governed by a delicate balance of steric hindrance and electronic tautomerism, frequently yielding a mixture of 1,3- and 1,5-substituted regioisomers.

Standard 1D


H NMR is often insufficient for validation because the chemical shifts of the pyrazole ring proton (C4-H) and the N-propyl group are deceptively similar between isomers. This guide provides an advanced spectroscopic workflow to objectively validate the 1,5-substitution pattern (the Target) against its thermodynamic alternative, the 1,3-isomer.

Part 1: The Challenge of Regioisomerism

To validate the target structure, we must first define the "Alternative" that mimics it. When alkylating methyl 5-formyl-1H-pyrazole-3-carboxylate (or its precursor), two outcomes are possible based on which nitrogen the propyl group attacks:

  • The Target (1,5-Isomer): Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

    • Key Feature: The N-propyl group is spatially adjacent to the Formyl (CHO) group.

  • The Alternative (1,3-Isomer): Methyl 3-formyl-1-propyl-1H-pyrazole-5-carboxylate (or Methyl 5-formyl-1-propyl-1H-pyrazole-5-carboxylate depending on nomenclature priority).

    • Key Feature: The N-propyl group is spatially adjacent to the Ester (COOMe) group.

Comparison of Validation Performance:

FeatureMethod A: Standard 1D

H NMR
Method B: Advanced 2D NOESY/HMBC (Recommended)
Sensitivity HighHigh
Purity Assessment ExcellentGood
Regioisomer ID Poor (Inference based on shift rules is unreliable)Definitive (Spatial/Connectivity proof)
Risk of False Positive High (Isomers often co-elute and have similar shifts)Low (Unique correlations required)

Part 2: Multi-Modal Spectroscopic Validation Workflow

The following workflow integrates Mass Spectrometry for molecular weight confirmation and 2D NMR for spatial geometry validation.

Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition (

    
    ).
    
  • Expectation:

    
    .
    
  • Pass Criteria: Mass error < 5 ppm.

Step 2: 1D H NMR Screening
  • Objective: Assess purity and identify functional groups.

  • Critical Observation: The aldehyde proton (~9.8 ppm) and the pyrazole singlet (~7.2 ppm) must integrate 1:1.

Step 3: 2D NOESY (The "Smoking Gun")
  • Objective: Determine the position of the N-propyl group relative to the C3/C5 substituents.

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons within 5 Å of each other.

  • Validation Logic:

    • Target (5-formyl): Strong NOE correlation between N-CH

      
        (propyl) and CHO  (aldehyde).
      
    • Alternative (5-ester): Strong NOE correlation between N-CH

      
        (propyl) and OCH
      
      
      
      (ester methyl).

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation for Regio-Validation
  • Solvent Selection: Use DMSO-d

    
      or CDCl
    
    
    
    . DMSO is preferred if the aldehyde proton is liable to exchange or broadening, though CDCl
    
    
    usually provides sharper resolution for the aliphatic chain.
  • Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (e.g., K

    
    CO
    
    
    
    from synthesis) that cause line broadening.
Protocol B: 2D NOESY Acquisition
  • Pulse Sequence: Standard noesygpph (Bruker) or equivalent.

  • Mixing Time: Set to 500 ms . This is critical; too short (<300 ms) may miss the interaction; too long (>800 ms) allows spin diffusion (false positives).

  • Scans: Minimum 16 scans per increment (256 increments).

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to suppress truncation artifacts.

Part 4: Data Interpretation & Comparative Analysis

The following table contrasts the expected spectral data for the Target vs. the Alternative.

Table 1: Comparative Spectroscopic Fingerprint

Signal AssignmentTarget: 1-propyl-5-formyl...Alternative: 1-propyl-3-formyl...
Aldehyde (-CHO)

9.85 ppm (s)

9.90 ppm (s)
Pyrazole Ring (C4-H)

7.35 ppm (s)

7.15 ppm (s)
N-Propyl (

-CH

)

4.50 ppm (t)

4.15 ppm (t)
Ester Methyl (-OCH

)

3.92 ppm (s)

3.90 ppm (s)
NOESY Correlation (Key) N-CH


CHO
N-CH


OCH

HMBC Correlation (N1) N1

C5 (Aldehyde C)
N1

C5 (Ester C)

Note: Chemical shifts are approximate (CDCl


) and dependent on concentration. The NOESY correlation is the definitive differentiator.

Part 5: Visual Logic & Decision Tree

The following diagram illustrates the logical pathway for validating the structure, ensuring no assumptions are made based on synthesis route alone.

ValidationLogic Start Crude Reaction Product H1_NMR Step 1: 1H NMR (1D) Check Integrals Start->H1_NMR Purity_Check Is Purity > 95%? H1_NMR->Purity_Check Purify Flash Chromatography (SiO2, Hex/EtOAc) Purity_Check->Purify No NOESY Step 2: 2D NOESY Analyze N-Propyl Correlations Purity_Check->NOESY Yes Purify->H1_NMR Decision Correlations Observed? NOESY->Decision Result_Target VALIDATED TARGET (1-propyl-5-formyl) NOE: N-CH2 <-> CHO Decision->Result_Target N-CH2 <-> CHO Result_Isomer REJECT: ISOMER (1-propyl-5-ester) NOE: N-CH2 <-> OMe Decision->Result_Isomer N-CH2 <-> OMe Result_Ambig AMBIGUOUS Run HMBC Decision->Result_Ambig No Clear NOE

Caption: Figure 1. Decision tree for the spectroscopic validation of pyrazole regioisomers.

References

  • Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[1] The Journal of Organic Chemistry, 2008. [Link]

  • NMR Differentiation of Isomers: López, C., et al. "Differentiation of regioisomeric N-alkylpyrazoles by NMR spectroscopy."[2] Magnetic Resonance in Chemistry, 2010. [Link]

  • HMBC/NOESY Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. [Link]

  • Synthesis of Formyl-Pyrazoles: Vicentini, C. B., et al. "Synthesis of 3- and 5-formyl-1H-pyrazoles." Tetrahedron, 2001. [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate proper disposal procedures

Executive Summary & Immediate Directive Do not dispose of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate down the drain or in municipal trash. As a Senior Application Scientist, I often see researchers treat heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate down the drain or in municipal trash.

As a Senior Application Scientist, I often see researchers treat heterocyclic building blocks as generic "organic solids." This is a critical error. This compound contains two distinct reactive functionalities—a formyl (aldehyde) group and an ester linkage —anchored to a bioactive pyrazole core.

The Disposal Standard: The only validated disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.

Immediate Hazard Profile:

Parameter Classification Operational Implication
Physical State Solid (typically off-white/yellow) Dust inhalation risk; requires double containment.
Reactivity Aldehyde (C-5 position) Incompatible with Oxidizers. Risk of exothermic reaction with strong acids/bases.
Toxicity Irritant (H315, H319, H335) Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.

| RCRA Status | Non-listed (unless in flammable solvent) | Classify as "Non-Regulated Organic Solid" for incineration profiles. |

Chemical Profile & Causality (The "Why")

To ensure safety, you must understand the causality behind the disposal protocols. We are not just discarding mass; we are managing reactivity.

  • The Formyl Group (Aldehyde) Risk: The aldehyde at the C-5 position is prone to oxidation. If mixed into a waste stream containing strong oxidizers (e.g., Chromic acid, Nitric acid, or Peroxides), it can act as a reducing agent, leading to rapid heat generation or fire. Rule: Never commingle this waste with Oxidizing Waste streams.

  • The Pyrazole Core Stability: The pyrazole ring is aromatic and chemically robust. It does not degrade easily in standard wastewater treatment systems.[1] Releasing this into the water table poses a risk of bio-accumulation. Rule: Zero-discharge policy to sewer systems.

  • The Ester Linkage: While less reactive, the ester at C-3 can hydrolyze in strong basic waste streams, altering the pH and potentially creating incompatible byproducts.

Operational Disposal Protocol (Step-by-Step)

This protocol is designed as a self-validating system. If you cannot complete a step (e.g., cannot identify the solvent), the system halts to prevent accidents.

Scenario A: Disposal of Pure Solid
  • Segregation: Isolate the solid material. Do not mix with other solid wastes (like silica gel or filter paper) unless they are destined for the same incineration profile.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar. Avoid metal containers to prevent potential catalysis of the aldehyde.

  • Labeling:

    • Primary Label: "Hazardous Waste - Solid."

    • Constituents: Write the full chemical name: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate.

    • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag before placing it in the satellite accumulation area. This prevents cross-contamination if the jar exterior was dusted during transfer.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Prerequisite: You must know the solvent composition.

  • Compatibility Check: Ensure the solution pH is between 4 and 9.

    • Why? Highly acidic or basic solutions can trigger polymerization of the aldehyde or hydrolysis of the ester in the waste drum.

  • Solvent Segregation:

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • Non-Halogenated Solvents (Ethyl Acetate, Methanol): Segregate into "Non-Halogenated Organic Waste."

  • Concentration Limit: If the concentration of the pyrazole exceeds 10% wt/wt, mark the waste container as "High Concentration Organic Intermediate" to alert the disposal contractor.

Waste Stream Management Logic

The following diagram illustrates the decision matrix for disposing of this compound. This logic prevents the accidental mixing of incompatible streams.

DisposalLogic Start Waste Generation: Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate StateCheck Determine Physical State Start->StateCheck Solid Solid Material StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ContamCheck Is it Pure or on Debris? Solid->ContamCheck PureSolid Pure Chemical ContamCheck->PureSolid Debris Contaminated Debris (Gloves, Paper, Silica) ContamCheck->Debris SolidBin BIN: Solid Hazardous Waste (Incineration) PureSolid->SolidBin Debris->SolidBin OxidizerCheck CRITICAL: Contains Oxidizers? (H2O2, HNO3, KMnO4) Liquid->OxidizerCheck SolventCheck Check Solvent Type Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, THF) SolventCheck->NonHalo HaloBin BIN: Halogenated Waste Halo->HaloBin NonHaloBin BIN: Non-Halogenated Waste (High BTU) NonHalo->NonHaloBin OxidizerCheck->SolventCheck No Quench STOP: Perform Reductive Quench Separate Protocol OxidizerCheck->Quench Yes (Risk of Fire)

Caption: Decision matrix for segregating pyrazole-aldehyde waste streams to prevent incompatibility events.

Regulatory Compliance (US/EU Context)

While this specific CAS is often not explicitly "P" or "U" listed under US EPA RCRA regulations (40 CFR 261.33), it defaults to the following classifications based on its properties and the solvent used:

  • Ignitability (D001): Applicable if the compound is dissolved in a solvent with a flashpoint <60°C (e.g., Ethyl Acetate).

  • Generator Status: As a researcher, you are likely operating under "Satellite Accumulation Area" (SAA) rules. You must move the waste to the Central Accumulation Area within 3 days once the container is full.

  • TSCA (USA): This compound is typically classified for R&D Use Only . It must be used and disposed of under the supervision of a technically qualified individual.

Emergency Spill Procedures

In the event of a benchtop spill of the solid:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or work within the fume hood airflow.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a dedicated chemical vacuum (HEPA).

  • Decontamination: Wipe the surface with a soap and water solution.[2] Avoid using bleach immediately, as the reaction with the aldehyde can be unpredictable in an uncontrolled setting.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. EPA.gov.

  • Thermo Fisher Scientific. (2020).[1] Safety Data Sheet: 3-Methyl-1H-pyrazole (Analogous Hazard Data).

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS.org.

Sources

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